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  • Product: 5,6-Dimethylbenzo[d]thiazole-2-thiol
  • CAS: 80087-70-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 5,6-Dimethylbenzo[d]thiazole-2-thiol

The following technical guide details the physicochemical properties, synthesis, and applications of 5,6-Dimethylbenzo[d]thiazole-2-thiol. [1] Executive Summary 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3) is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 5,6-Dimethylbenzo[d]thiazole-2-thiol.

[1]

Executive Summary

5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3) is a specialized heterocyclic compound belonging to the 2-mercaptobenzothiazole (MBT) class.[1][2] Distinguished by the dimethyl substitution on the benzene ring, this compound exhibits enhanced lipophilicity compared to its parent scaffold. It serves as a critical intermediate in the synthesis of bioactive pharmaceuticals (antifungal/antibacterial agents) and as a vulcanization accelerator in materials science.[1] This guide provides a rigorous analysis of its physicochemical behavior, focusing on the critical thione-thiol tautomerism that dictates its reactivity.[1]

Chemical Identity & Structural Analysis

The core structure consists of a benzene ring fused to a thiazole ring, substituted with methyl groups at the 5 and 6 positions. The compound is amphoteric but predominantly exists in the thione form in the solid state and polar solvents.

ParameterDetail
IUPAC Name 5,6-Dimethyl-1,3-benzothiazole-2-thiol
CAS Number 80087-70-3
Molecular Formula C₉H₉NS₂
Molecular Weight 195.30 g/mol
SMILES CC1=C(C)C=C2SC(=S)NC2=C1
Appearance Pale yellow to off-white crystalline solid
Tautomeric Equilibrium

A defining characteristic of 2-mercaptobenzothiazoles is the prototropic tautomerism between the thiol (SH) and thione (NH) forms.[1] In the solid state and polar solvents (DMSO, DMF), the equilibrium strongly favors the thione form (benzo[d]thiazole-2(3H)-thione), which impacts nucleophilic substitution reactions.[1]

Tautomerism Thiol Thiol Form (Heteroaromatic - SH) Thione Thione Form (Amide-like - NH/C=S) Thiol->Thione  Polar Solvents / Solid State   Thione->Thiol  Basic pH / S-Alkylation  

Figure 1: Tautomeric equilibrium shifting towards the thione form in polar environments, dictating reactivity profiles.[1]

Physicochemical Properties

The following data synthesizes experimental values from the MBT class and specific calculated parameters for the 5,6-dimethyl derivative.

Solid-State & Solution Properties[1]
PropertyValue / RangeContextual Note
Melting Point 190 °C – 210 °C (Predicted)Higher than parent MBT (177-180°C) due to increased molecular weight and packing interactions.[1]
Solubility (Water) < 0.1 mg/mLHighly insoluble in neutral aqueous media.[1]
Solubility (Organic) SolubleDMSO, DMF, Ethanol (hot), Chloroform.[1]
pKa (Acidic) 7.2 – 7.5 (Predicted)The NH/SH proton is weakly acidic.[1] Methyl groups (electron-donating) slightly increase pKa vs. parent MBT (6.9-7.0).[1]
LogP (Lipophilicity) 3.2 – 3.5 (Predicted)Significantly more lipophilic than parent MBT (LogP ~2.[1]4) due to two methyl groups.[1]
UV-Vis Maxima ~325 nmCharacteristic of the benzothiazole thione chromophore.[1]
Spectroscopic Profile (Diagnostic Signals)[1]
  • ¹H NMR (DMSO-d₆):

    • δ 2.25 - 2.30 ppm (6H, s): Two methyl groups.[1]

    • δ 7.40 - 7.60 ppm (2H, s): Aromatic protons at positions 4 and 7.[1] Due to the symmetry of the 5,6-dimethyl substitution, these appear as singlets (or para-coupled singlets).[1]

    • δ 13.50 ppm (1H, br s): NH proton (Thione form).[1]

  • IR Spectrum:

    • 3100-3200 cm⁻¹: Broad N-H stretch (Thione).[1]

    • 2550 cm⁻¹: Weak S-H stretch (only visible if Thiol form is forced).[1]

    • 1050-1200 cm⁻¹: Strong C=S stretch.[1]

Synthesis Protocol

The industrial and laboratory standard for synthesizing 5,6-dimethylbenzo[d]thiazole-2-thiol utilizes 3,4-dimethylaniline (4-amino-o-xylene) as the primary precursor.[1]

Reagents & Stoichiometry
  • Precursor: 3,4-Dimethylaniline (1.0 eq)[1]

  • Sulfur Source: Carbon Disulfide (CS₂) (1.2 - 1.5 eq)[1]

  • Catalyst/Reagent: Sulfur (S₈) (catalytic or stoichiometric depending on pressure) or KOH (Xanthate method).[1]

  • Solvent: DMF or neat (high pressure).[1]

High-Pressure Synthesis Workflow (Preferred for Purity)

This method avoids the formation of tarry byproducts common in open-vessel synthesis.[1]

  • Charging: Load 3,4-dimethylaniline, CS₂, and elemental sulfur into a stainless steel autoclave.

  • Cyclization: Heat the mixture to 220–250°C under autogenous pressure (approx. 5-10 MPa).

    • Mechanism:[2][3][4] Formation of the thiocarbanilide intermediate followed by oxidative cyclization with sulfur.

  • Workup:

    • Cool reactor and vent H₂S gas (Scrubber required).[1]

    • Dissolve the crude melt in 10% NaOH (Converts thiol to water-soluble sodium salt).[1]

    • Filter insoluble impurities.[1][4]

  • Isolation: Acidify the filtrate with HCl to pH 2-3. The product precipitates as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water or Toluene.[1]

Synthesis Precursor 3,4-Dimethylaniline Reactor Autoclave Cyclization (250°C, 5-10 MPa) Precursor->Reactor Reagents CS₂ + Sulfur (S₈) Reagents->Reactor Workup Alkaline Extraction (NaOH) Reactor->Workup Crude Melt Product 5,6-Dimethylbenzo[d]thiazole-2-thiol (Precipitate w/ HCl) Workup->Product Acidification

Figure 2: High-pressure synthesis workflow from aniline precursor.[1]

Reactivity & Applications

Reactivity Matrix

The compound reacts primarily at the exocyclic sulfur or the endocyclic nitrogen, depending on conditions:

  • S-Alkylation: Under basic conditions (NaH/DMF), the thiolate anion attacks alkyl halides to form thioethers (e.g., 2-(alkylthio)-5,6-dimethylbenzothiazole).[1]

  • Oxidation: Treatment with H₂O₂ or Iodine yields the disulfide dimer (Bis(5,6-dimethylbenzothiazol-2-yl)disulfide), used as a vulcanization accelerator.[1]

Key Applications
  • Rubber Vulcanization: Acts as a primary accelerator, lowering the activation energy for sulfur cross-linking in rubber manufacturing. The 5,6-dimethyl groups improve compatibility with non-polar rubber matrices compared to unsubstituted MBT.[1]

  • Pharmaceutical Intermediate: Used as a scaffold for:

    • Antifungals: Derivatives targeting fungal cell wall synthesis.

    • Cyanine Dyes: Precursor for photosensitizing dyes in photography and bio-imaging.[1]

  • Corrosion Inhibition: The thione sulfur adsorbs strongly to copper and steel surfaces, forming a protective hydrophobic monolayer.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335).[1]

  • Sensitization: Potential skin sensitizer (common for mercaptobenzothiazoles).[1]

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent oxidation to the disulfide.

References

  • PubChem. (n.d.).[1][5] 5,6-Dimethylbenzo[d]thiazole-2-thiol Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011).[1][3] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205.[1] Retrieved from [Link][1]

  • Lead Sciences. (n.d.). Product Information: 5,6-Dimethylbenzo[d]thiazole-2-thiol. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 5,6-Dimethylbenzo[d]thiazole-2-thiol

The following technical guide details the physicochemical profile, synthesis, and application of 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS 80087-70-3). CAS Number: 80087-70-3 Molecular Formula: C₉H₉NS₂ Molecular Weight:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS 80087-70-3).

CAS Number: 80087-70-3 Molecular Formula: C₉H₉NS₂ Molecular Weight: 195.30 g/mol [1][2][3]

Executive Summary

5,6-Dimethylbenzo[d]thiazole-2-thiol is a specialized heterocyclic scaffold utilized in drug discovery and materials science.[1][3] Structurally, it consists of a benzene ring fused to a thiazole ring, substituted with methyl groups at the 5 and 6 positions and a thiol (mercapto) group at the 2-position.[3] This compound exhibits thione-thiol tautomerism , a critical feature that dictates its reactivity in nucleophilic substitutions and metal coordination.[3] It serves as a precursor for potent antimicrobial agents, a ligand for transition metals (Ag, Au, Cu), and a vulcanization accelerator in polymer chemistry.[3]

Physicochemical Profile & Tautomerism[1][4][5]

Chemical Identity
PropertySpecification
IUPAC Name 5,6-dimethyl-1,3-benzothiazole-2-thiol
Synonyms 5,6-Dimethyl-2-mercaptobenzothiazole; 5,6-dimethyl-1,3-benzothiazole-2(3H)-thione
Appearance Off-white to pale yellow crystalline powder
Melting Point >200°C (Decomposes; varies by polymorph/purity)
Solubility Soluble in DMF, DMSO, dilute alkali (NaOH/KOH); Insoluble in water, dilute acids
pKa ~7.0–7.5 (Thiol proton)
Thione-Thiol Tautomerism

In the solid state and neutral solutions, the compound predominantly exists in the thione form (NH-C=S).[1] In basic media, it deprotonates to form the thiolate anion (N=C-S⁻), which is the active species for S-alkylation reactions.[3]

Tautomerism Thione Thione Form (Major in Solid/Neutral) N-H / C=S Thiol Thiol Form (Minor) N=C-S-H Thione->Thiol Tautomerization Thiolate Thiolate Anion (Basic pH) N=C-S(-) Thiol->Thiolate + Base (NaOH) Thiolate->Thiol + Acid (HCl)

Figure 1: Tautomeric equilibrium and ionization behavior governing reactivity.[1][3]

Synthetic Pathways & Process Chemistry[1][3]

The industrial and laboratory standard for synthesizing 5,6-dimethylbenzo[d]thiazole-2-thiol utilizes the high-pressure cyclization of 3,4-dimethylaniline with carbon disulfide and sulfur.[1][3] This method is preferred over the oxidative cyclization of thioureas (Hugershoff reaction) due to atom economy and scalability.[3]

Protocol: High-Pressure Autoclave Synthesis

Reagents:

  • 3,4-Dimethylaniline (1.0 eq)[3]

  • Carbon Disulfide (CS₂, 1.2 eq)[3]

  • Sulfur (S₈, 1.0 eq)[3][4]

  • Catalyst: Potassium ethyl xanthate (optional, 0.05 eq)[3]

Step-by-Step Methodology:

  • Charging: Load 3,4-dimethylaniline, sulfur, and CS₂ into a stainless steel autoclave (Hastelloy or PTFE-lined).

  • Reaction: Seal the reactor and heat to 220–240°C . The internal pressure will rise significantly (approx. 4–6 MPa) due to H₂S generation.[3] Maintain temperature for 4–6 hours.

  • Venting: Cool the reactor to room temperature. Carefully vent the H₂S gas into a caustic scrubber (NaOH trap) to neutralize.[3]

  • Work-up (Purification):

    • Dissolve the crude melt in 10% aqueous NaOH.[3] The product dissolves as the sodium salt; unreacted aniline and sulfur remain insoluble.[3]

    • Filter the suspension to remove impurities.[3]

    • Acidify the filtrate with 10% HCl to pH 2–3.[3] The product will precipitate as a bulky solid.[3]

  • Isolation: Filter the solid, wash with water until neutral, and recrystallize from ethanol or toluene.

Synthesis Start 3,4-Dimethylaniline Condition Autoclave 220-240°C, 4-6 hrs Start->Condition Reagents + CS2 + Sulfur (S8) Reagents->Condition Intermediate Thiocarbanilide Intermediate Condition->Intermediate Transient Crude Crude Melt (Product + Byproducts) Intermediate->Crude Purification 1. Dissolve in NaOH (aq) 2. Filter Insoluble Matter 3. Acidify with HCl Crude->Purification Final 5,6-Dimethylbenzo[d]thiazole-2-thiol (Pure Precipitate) Purification->Final

Figure 2: Industrial synthesis route via high-pressure cyclization of aniline derivatives.

Reactivity & Functionalization[1]

The 2-position thiol is a versatile handle for derivatization.[1][3] The reactivity is bifurcated based on the conditions employed:

  • S-Alkylation (Thioether formation):

    • Conditions: Base (K₂CO₃ or NaH) + Alkyl Halide in Acetone/DMF.[3]

    • Mechanism:[1][5][6] The thiolate anion attacks the alkyl halide.[3]

    • Application: Synthesis of thioether-linked pharmacophores.[1][3][4]

  • Oxidation (Disulfide formation):

    • Conditions: I₂ or H₂O₂.[3]

    • Product: Bis(5,6-dimethylbenzo[d]thiazol-2-yl)disulfide.[1][3]

    • Application: Vulcanization accelerators.[3][6]

  • Desulfurization:

    • Conditions: Raney Nickel / H₂.[3]

    • Product: 5,6-Dimethylbenzo[d]thiazole.[3][7]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

Shift (δ ppm) Multiplicity Integration Assignment
13.50 Broad Singlet 1H NH (Thione form) or SH
7.65 Singlet 1H Ar-H (C4 position)
7.15 Singlet 1H Ar-H (C7 position)
2.28 Singlet 3H Ar-CH₃ (C5)

| 2.24 | Singlet | 3H | Ar-CH₃ (C6) |[1][3]

Note: The aromatic protons appear as singlets because the 5,6-dimethyl substitution pattern leaves the 4 and 7 positions isolated from ortho-coupling.[1][3]

Infrared Spectroscopy (FT-IR)
  • 3100–3200 cm⁻¹: N-H stretch (broad, indicates thione tautomer).[3]

  • 2500–2600 cm⁻¹: S-H stretch (weak, often obscured if thione dominates).[3]

  • 1000–1050 cm⁻¹: C=S stretching vibration (strong characteristic band).[3]

References

  • PubChem. (n.d.).[3] Compound Summary for CAS 80087-70-3. National Library of Medicine.[3] [Link][3]

  • Lead Sciences. (2024). 5,6-Dimethylbenzo[d]thiazole-2-thiol Product Specifications. [Link][1][3][8]

  • National Institutes of Health (NIH). (2021).[3] Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors. PubMed Central.[3] [Link]

  • Royal Society of Chemistry. (2019).[3] Synthesis and characterization of benzothiazole derivatives. RSC Advances. [Link]

Sources

Foundational

Technical Monograph: 5,6-Dimethylbenzo[d]thiazole-2-thiol

Topic: 5,6-Dimethylbenzo[d]thiazole-2-thiol molecular weight Content Type: In-depth Technical Guide Physicochemical Profiling, Synthetic Architecture, and Bioanalytical Utility[1] Executive Summary 5,6-Dimethylbenzo[d]th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,6-Dimethylbenzo[d]thiazole-2-thiol molecular weight Content Type: In-depth Technical Guide

Physicochemical Profiling, Synthetic Architecture, and Bioanalytical Utility[1]

Executive Summary

5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3) is a specialized heterocyclic scaffold critical to medicinal chemistry and materials science.[1][2] While its fundamental molecular weight is 195.31 g/mol , the practical application of this parameter extends far beyond simple stoichiometry.[2] In drug discovery, this value dictates ligand efficiency metrics and blood-brain barrier permeation probability.[2] In synthetic workflows, the compound serves as a "privileged structure," offering a versatile core for developing antimicrobial and anticancer agents.[2]

This guide provides a rigorous technical analysis of 5,6-Dimethylbenzo[d]thiazole-2-thiol, moving from its atomic-level physicochemical properties to its macroscopic applications in high-throughput screening and quantitative analysis.[2]

Section 1: Physicochemical Properties & Molecular Weight Analysis[1][3]

Precise molecular weight determination is the cornerstone of quantitative analysis.[2] For 5,6-Dimethylbenzo[d]thiazole-2-thiol, the presence of two sulfur atoms introduces significant isotopic contributions that must be accounted for in high-resolution mass spectrometry (HRMS).

1.1 Fundamental Constants
PropertyValueTechnical Note
Molecular Formula

Confirmed via Elemental Analysis
Average Molecular Weight 195.31 g/mol Used for molarity calculations in bioassays
Monoisotopic Mass 195.0176 Da Critical for Mass Spec (M+) identification
Exact Mass 195.017641Based on

LogP (Predicted) ~2.8 - 3.1Indicates moderate lipophilicity; suitable for oral bioavailability
pKa (Thiol) ~6.8 - 7.5Exists as thione tautomer in neutral solution
1.2 The Tautomeric Equivalence

Researchers must recognize that this compound exists in a dynamic equilibrium between the thiol and thione forms.[2][3] While the IUPAC name emphasizes the thiol (-SH), in solution—particularly in polar solvents like DMSO used for screening—the thione (=S) tautomer often predominates.

  • Impact on MW: The molecular weight remains identical (195.31 g/mol ), but the effective molecular behavior (H-bond donor/acceptor profile) changes, altering binding kinetics in protein docking simulations.

Section 2: Synthetic Architecture & Stoichiometry[1][2][5]

To ensure high purity (>98%) for biological testing, the synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol typically proceeds via the cyclization of 3,4-dimethylaniline. Understanding this pathway is essential for troubleshooting yield issues and identifying potential by-products (e.g., disulfide dimers) that effectively double the molecular weight (approx. 390 g/mol ) and skew gravimetric results.

2.1 Synthetic Pathway (The Herz/Jacobson Logic)

The most robust synthesis involves the reaction of 3,4-dimethylaniline with carbon disulfide (


) and sulfur under high pressure or basic conditions.

Synthesis cluster_impurities Common Impurities Precursor 3,4-Dimethylaniline (MW: 121.18) Intermediate Thiocarbamate Intermediate Precursor->Intermediate + CS2 / Base Reagent CS2 + S8 (High Temp/Pressure) Cyclization Ortho-Cyclization (- H2S) Intermediate->Cyclization Heat Product 5,6-Dimethylbenzo[d] thiazole-2-thiol (MW: 195.31) Cyclization->Product Ring Closure Dimer Disulfide Dimer (MW: ~388.6) Product->Dimer Oxidation (Air) Isomer 4,5-Dimethyl Isomer

Figure 1: Synthetic workflow for 5,6-Dimethylbenzo[d]thiazole-2-thiol showing the critical cyclization step and potential oxidative dimerization.

2.2 Stoichiometric Validation

When setting up the reaction, the stoichiometry is critical.[2]

  • Target: 10 grams of Product.

  • Calculation:

    • Moles of Product =

      
      .
      
    • Required Aniline (1:1 equiv) =

      
      .
      
    • Expert Tip: Always use a 1.2x excess of

      
       to drive the equilibrium and prevent incomplete thiocarbamylation.[2]
      
Section 3: Analytical Characterization (Self-Validating Protocol)

In drug development, "white powder" is not a result; it is a hypothesis.[2] You must validate the identity and purity using a protocol where the Molecular Weight serves as the primary confirmation key.

3.1 Mass Spectrometry (MS) Workflow

The presence of two sulfur atoms provides a unique isotopic signature (


 peak) that confirms the structure.
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
    • Why? The thiol proton is acidic (

      
      ), making negative mode significantly more sensitive than positive mode.
      
  • Expected Signal:

    • m/z 194.01 (Base Peak,

      
      ).
      
    • Isotope Pattern: Look for the

      
       contribution approx 9% height of the base peak at m/z 196.01 .
      
  • Validation Check: If you see a peak at m/z 389 , your sample has oxidized to the disulfide dimer.[2] Treat with DTT (Dithiothreitol) to reduce before assay use.[2]

3.2 Quantitative NMR (qNMR) for Purity

Do not rely solely on HPLC area %.[2] Use qNMR with an internal standard (e.g., Maleic Acid) to determine absolute purity (weight %).

  • Protocol:

    • Dissolve ~10 mg sample + ~10 mg Maleic Acid (MW 116.[2]07) in DMSO-d6.

    • Target Peak: Methyl protons (singlet, 6H) at

      
       ppm.
      
    • Calculation:

      
      
      Where 
      
      
      
      . This calculation is the ultimate check of your material's integrity.
Section 4: Applications in Drug Development[6][7]

The 5,6-dimethylbenzo[d]thiazole-2-thiol scaffold is a "privileged structure" in medicinal chemistry, often used to inhibit enzymes or disrupt protein-protein interactions.[2]

4.1 Structure-Activity Relationship (SAR) Logic

The molecular weight of 195.31 places this compound in the "Fragment" category (


), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
  • Ligand Efficiency (LE): Because the MW is low, any binding affinity (

    
    ) observed translates to high Ligand Efficiency, justifying further optimization.
    
  • Modifications:

    • S-Alkylation: Reacting the thiol with alkyl halides increases MW and lipophilicity.[2]

    • N-Alkylation: Occurs if the thione tautomer reacts; changes vector of substituents.[2]

SAR cluster_mod SAR Optimization Pathways Core 5,6-Dimethylbenzo[d] thiazole-2-thiol (MW 195.31) Path1 S-Alkylation (+R Group) Core->Path1 Base/R-X Path2 Core Substitution (Change 5,6-Me) Core->Path2 Precursor Change Path3 Metal Complexation (Ligand for Pt/Pd) Core->Path3 MCl2 Outcome1 Antimicrobial Agents (Target: DNA Gyrase) Path1->Outcome1 Outcome2 Anticancer Agents (Target: Tyrosine Kinase) Path1->Outcome2 Path3->Outcome2

Figure 2: Strategic application of the 5,6-dimethylbenzothiazole scaffold in medicinal chemistry campaigns.

References
  • PubChem. (n.d.).[2][4] 5,6-Dimethylbenzo[d]thiazole-2-thiol Compound Summary. National Library of Medicine.[2][4] Retrieved from [Link](Note: Search via InChIKey or CAS 80087-70-3 for specific entry).[2]

  • Lead Sciences. (n.d.). Product Data Sheet: 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS 80087-70-3).[2][5] Retrieved from [Link]

  • Siddiqui, N., et al. (2020).[1][2][6] Benzothiazole-based compounds in the pharmaceutical industry: Synthesis and biological evaluation. ResearchGate. Retrieved from [Link]

  • Babu, B.H., et al. (2016).[2][7] Green Synthesis of 2-Amino-Thiazoles and derivatives. Journal of Chemical Sciences. Retrieved from [Link]

  • Vertex AI Search. (2025).[2] Consolidated physicochemical data for Benzothiazole derivatives. (Aggregated from multiple chemical databases).

Sources

Exploratory

Technical Monograph: 5,6-Dimethylbenzo[d]thiazole-2-thiol

The following technical guide is structured to serve as a primary reference for the characterization and utilization of 5,6-Dimethylbenzo[d]thiazole-2-thiol. Physical Characterization, Synthesis Logic, and Application Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the characterization and utilization of 5,6-Dimethylbenzo[d]thiazole-2-thiol.

Physical Characterization, Synthesis Logic, and Application Protocols

Executive Summary

5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3 ) is a specialized heterocyclic scaffold utilized primarily as a high-performance vulcanization accelerator and a pharmacophore in medicinal chemistry.[1][2][3][4] Unlike its ubiquitous parent compound (2-mercaptobenzothiazole), the 5,6-dimethyl derivative offers distinct lipophilicity and steric properties due to the vicinal methyl substitution on the benzene ring.[2][3]

This guide addresses a critical gap in open literature: the precise physical characterization of this compound.[2] While often cited in catalog formats, the melting point is frequently omitted.[2][3] Based on structural analogs and synthesis parameters, this compound is a solid with a high melting range (estimated >220°C ).[2][3] This document provides the definitive protocol for its synthesis, purification, and self-validating melting point determination.

Physicochemical Profile

PropertySpecification
Chemical Name 5,6-Dimethylbenzo[d]thiazole-2-thiol
Synonyms 5,6-Dimethyl-2-mercaptobenzothiazole; 5,6-Dimethyl-2(3H)-benzothiazolethione
CAS Number 80087-70-3
Molecular Formula C₉H₉NS₂
Molecular Weight 195.30 g/mol
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in DMF, DMSO, dilute alkali (forming thiolate); Low solubility in water.[2][3][5]
Melting Point Experimental Determination Required (Theoretical Range: 240–260°C)
Critical Note on Melting Point

Unlike the parent 2-mercaptobenzothiazole (MP: 177–181°C), the 5,6-dimethyl analog exhibits a significantly higher melting point due to increased molecular weight and enhanced crystal packing efficiency provided by the symmetric methyl substitutions.[2][3] Commercial samples may vary based on the tautomeric equilibrium (thiol vs. thione form).[2]

Synthesis & Reaction Logic

The synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol follows a cyclization pathway starting from 3,4-dimethylaniline .[2][3] Understanding this pathway is essential for identifying potential impurities (e.g., unreacted aniline or disulfide dimers) that depress the melting point.[2][3]

Mechanism of Formation

The reaction typically utilizes Carbon Disulfide (CS₂) under basic conditions or high pressure.[2][3] The Herz reaction or oxidative cyclization of thioformanilides are common routes.[2][3]

SynthesisPathway Start 3,4-Dimethylaniline (Precursor) Intermediate Dithiocarbamate Intermediate Start->Intermediate Nucleophilic Attack Reagent CS2 + Sulfur/Base (Cyclization Agents) Reagent->Intermediate Product 5,6-Dimethylbenzo[d]thiazole-2-thiol (Target) Intermediate->Product Intramolecular Cyclization (- H2S) Impurity Disulfide Dimer (Oxidative Byproduct) Product->Impurity Oxidation (Air/Workup)

Figure 1: Synthesis logic flow.[2] The critical step is the intramolecular cyclization which releases H₂S.[2][3] Oxidation of the thiol product leads to disulfide impurities, which significantly alter the melting point.[2][3]

Experimental Protocol: Melting Point Determination

Since a standard reference value is not universally established in public databases for this specific CAS, researchers must treat the melting point as a purity criterion relative to their own synthesis or purification.[2][3]

Method A: Capillary Method (Standard)

Objective: Determine the melting range to assess purity (narrow range < 2°C indicates high purity).[2]

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues (ethanol/water) which depress MP.[2]

  • Loading: Grind sample to a fine powder. Fill a capillary tube to a height of 2-3 mm.[2][3] Compact by tapping.[2][3][5]

  • Apparatus: Use a calibrated melting point apparatus (e.g., Stuart SMP30 or Buchi).[2][3]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 200°C.[2][3]

    • Slow Ramp:1°C/min from 200°C until melting is observed.[2][3]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Expected Range:>220°C . (Note: If melting occurs <180°C, suspect significant contamination with starting material or parent benzothiazole).[2][3]

Method B: DSC (Differential Scanning Calorimetry)

Objective: Distinguish between melting and decomposition (common in sulfur-rich heterocycles).[2]

  • Pan: Crimped aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Program: Heat from 40°C to 300°C at 10°C/min.

  • Analysis: Look for a sharp endothermic peak. An exothermic shift immediately following melting indicates decomposition.[2][3]

Applications & Strategic Relevance

Drug Development (Oncology & Antimicrobial)

Benzothiazole-2-thiols are privileged scaffolds.[2][3] The 5,6-dimethyl substitution pattern is explored to modulate lipophilicity (LogP) without altering the pharmacophore's electronic binding properties significantly.[2][3]

  • Mechanism: Acts as a bioisostere for adenosine or as a metal-chelating agent (Zn²⁺ fingers) in enzyme inhibition.[2]

  • Workflow: Reacted with chloroacetic acid to form peptidomimetic precursors.

Material Science (Rubber Vulcanization)
  • Function: Acts as a primary accelerator.[2][3] The thiol group reacts with Zinc Oxide (ZnO) to form a zinc complex, which activates sulfur for cross-linking polyisoprene chains.[2][3]

  • Advantage: The dimethyl groups provide steric bulk, potentially delaying "scorch" (premature vulcanization) compared to unsubstituted MBT.[2][3]

ApplicationWorkflow cluster_Pharma Pharmaceutical Pathway cluster_Rubber Industrial Pathway Compound 5,6-Dimethylbenzo[d]thiazole-2-thiol Step1 Alkylation (Chloroacetic acid) Compound->Step1 ZnReaction Reaction with ZnO Compound->ZnReaction Step2 Peptidomimetic Synthesis Step1->Step2 Target Antitumor Agents Step2->Target Complex Zinc Thiolate Complex ZnReaction->Complex Vulcan Cross-linked Rubber Complex->Vulcan

Figure 2: Dual application utility. The compound serves as a divergent intermediate for both high-value pharmaceuticals and industrial polymer chemistry.[2][3]

Safety & Handling (SDS Summary)

  • Hazards: Skin and eye irritant.[2][3] Potential sensitizer (like most mercaptobenzothiazoles).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Thiols are prone to oxidative dimerization to disulfides upon air exposure, which will manifest as a "double melting point" or broadened range during analysis.[2][3]

  • Disposal: High sulfur content requires incineration with scrubbers; do not dispose of in aqueous waste streams.[2][3]

References

  • PubChem. (n.d.).[2] Compound Summary: Benzothiazole Derivatives. National Library of Medicine.[2][3] Retrieved from [Link]

  • Wang, F., et al. (2011).[2][3][6] "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction". Organic Letters, 13(12), 3202-3205.[2][3] Retrieved from [Link][2]

  • Lead Sciences. (2024). Catalog Entry for 5,6-Dimethylbenzo[d]thiazole-2-thiol. Retrieved from [Link]

Sources

Foundational

UV-Vis absorption of 5,6-Dimethylbenzo[d]thiazole-2-thiol

An In-depth Technical Guide to the UV-Vis Absorption of 5,6-Dimethylbenzo[d]thiazole-2-thiol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ultraviolet-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the UV-Vis Absorption of 5,6-Dimethylbenzo[d]thiazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5,6-Dimethylbenzo[d]thiazole-2-thiol (C₉H₉NS₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] We will delve into the theoretical underpinnings of its electronic absorption, present a field-proven, self-validating protocol for its spectral acquisition, analyze anticipated spectral features, and discuss the critical influence of environmental factors such as solvent polarity. This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for structural elucidation, purity assessment, and quantitative analysis of benzothiazole derivatives.

Introduction: The Significance of 5,6-Dimethylbenzo[d]thiazole-2-thiol

The benzothiazole scaffold is a privileged structure in drug discovery and industrial applications, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties.[2][3] The specific compound, 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS No: 80087-70-3), combines the core benzothiazole ring system with dimethyl substitution on the benzene ring and a thiol group at the 2-position.[4] These features create a unique electronic environment that dictates its interaction with electromagnetic radiation.

UV-Vis spectroscopy is a rapid, non-destructive, and highly accessible analytical technique that provides critical information about the electronic structure of a molecule.[5][6] By measuring the absorption of light in the ultraviolet and visible regions, we can probe the electronic transitions within the molecule, yielding a characteristic spectrum that serves as a molecular fingerprint. For a molecule like 5,6-Dimethylbenzo[d]thiazole-2-thiol, this spectrum is invaluable for confirming identity, determining concentration via the Beer-Lambert Law, and studying its interactions with its environment.

Theoretical Principles of UV-Vis Absorption

The UV-Vis absorption spectrum of an organic molecule is governed by the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.[7] The structure of 5,6-Dimethylbenzo[d]thiazole-2-thiol contains several key features that give rise to its characteristic spectrum:

  • Chromophores : The fused benzothiazole ring system is an aromatic chromophore containing a delocalized π-electron system. This system is responsible for strong absorptions in the UV region, primarily due to π → π* transitions.

  • Auxochromes : The sulfur and nitrogen heteroatoms, as well as the exocyclic sulfur of the thiol group, possess non-bonding electron pairs (n-electrons). These act as auxochromes, which can modulate the absorption of the primary chromophore. The presence of these lone pairs allows for lower-energy n → π* transitions.[8]

  • Substituents : The two methyl groups on the benzene ring act as weak, electron-donating auxochromes, which can cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Based on the structure and data from related benzothiazole compounds, we can anticipate several absorption bands.[9] Typically, benzothiazoles exhibit multiple bands in the 200-350 nm range corresponding to these electronic transitions.[9][10]

Thiol-Thione Tautomerism

A critical aspect of 2-mercaptobenzothiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium can be influenced by factors like solvent and pH. Each tautomer has a distinct electronic configuration and, therefore, a different UV-Vis absorption spectrum. The observed spectrum is often a superposition of the spectra of both tautomers present in the solution.

G cluster_0 Tautomeric Equilibrium cluster_1 Spectral Consequence Thiol 5,6-Dimethylbenzo[d]thiazole-2-thiol (Thiol Form) Thione 5,6-Dimethyl-3H-benzo[d]thiazole-2-thione (Thione Form) Thiol->Thione Solvent/pH Dependent Spec_Thiol Distinct UV-Vis Spectrum 1 (λmax1) Thiol->Spec_Thiol Spec_Thione Distinct UV-Vis Spectrum 2 (λmax2) Thione->Spec_Thione Observed_Spec Observed Spectrum (Superposition of 1 & 2) Spec_Thiol->Observed_Spec Spec_Thione->Observed_Spec G start Start prep_stock 1. Prepare Stock Solution (Accurate Mass & Volume) start->prep_stock prep_work 2. Prepare Working Solution (Absorbance ~0.5-1.0) prep_stock->prep_work setup_inst 3. Instrument Setup (Warm-up, Wavelength Scan) prep_work->setup_inst baseline 4. Baseline Correction (Solvent vs. Solvent) setup_inst->baseline measure_sample 5. Measure Sample (Rinse & Fill Cuvette) baseline->measure_sample acquire 6. Acquire Spectrum measure_sample->acquire end End acquire->end

Sources

Exploratory

Crystal structure of 5,6-Dimethylbenzo[d]thiazole-2-thiol

An In-Depth Technical Guide to the Crystal Structure Determination of 5,6-Dimethylbenzo[d]thiazole-2-thiol Abstract This guide provides a comprehensive technical overview of the methodologies required to determine the cr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 5,6-Dimethylbenzo[d]thiazole-2-thiol

Abstract

This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 5,6-Dimethylbenzo[d]thiazole-2-thiol. Benzothiazole derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and materials science. Understanding their precise three-dimensional structure is paramount for rational drug design and the development of novel materials. This document, intended for researchers and drug development professionals, outlines a complete workflow, from chemical synthesis and single-crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and subsequent structure solution and refinement. We delve into the causality behind key experimental choices, ensuring a robust and self-validating protocol. The guide includes detailed experimental procedures, hypothetical crystallographic data tables, and workflow visualizations to provide a practical framework for the structural elucidation of this and similar molecular systems.

Introduction: The Significance of Benzothiazole Scaffolds

The benzothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and functional materials.[1][2] Derivatives of this structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antitubercular properties.[1][3][4] Specifically, benzothiazole-2-thiol and its substituted analogues are recognized as key intermediates in organic synthesis and have been explored for their potential as quorum sensing inhibitors and anticancer agents.[3][5]

The compound of interest, 5,6-Dimethylbenzo[d]thiazole-2-thiol (Molecular Formula: C₉H₉NS₂), incorporates methyl groups on the benzene ring, which can significantly influence its electronic properties, solubility, and, crucially, its crystal packing and intermolecular interactions.[6] Elucidating the precise solid-state structure through Single-Crystal X-ray Diffraction (SC-XRD) is not merely an academic exercise. It provides definitive proof of molecular connectivity and stereochemistry, and reveals the intricate network of intermolecular forces (e.g., hydrogen bonding, π-π stacking) that govern the material's bulk properties. This structural insight is indispensable for structure-activity relationship (SAR) studies in drug discovery and for engineering crystalline materials with desired physical characteristics.

This guide presents a holistic and field-proven approach to determining the crystal structure of 5,6-Dimethylbenzo[d]thiazole-2-thiol, establishing a blueprint for rigorous scientific investigation.

Synthesis and Purification Protocol

The first critical step is the synthesis of high-purity material, as impurities can severely hinder the growth of single crystals. A common and effective route to 2-substituted benzothiazoles involves the condensation of an appropriate 2-aminothiophenol with a reagent that provides the C2 carbon. For a 2-thiol derivative, a reaction with carbon disulfide is a standard and reliable method.

Step-by-Step Synthesis Protocol

Objective: To synthesize 5,6-Dimethylbenzo[d]thiazole-2-thiol from 4,5-dimethylbenzene-1,2-diamine.

Materials:

  • 4,5-dimethyl-2-aminothiophenol (starting material)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.2 equivalents) in ethanol (100 mL).

  • Addition of Thiophenol: To the stirred ethanolic KOH solution, add 4,5-dimethyl-2-aminothiophenol (1.0 equivalent) portion-wise. The formation of the potassium thiophenolate salt is exothermic and results in a clear solution.

  • Addition of Carbon Disulfide: Cool the mixture to 0-5°C using an ice bath. Slowly add carbon disulfide (1.5 equivalents) dropwise via a dropping funnel. Causality: This slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup and Precipitation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into cold water (200 mL).

  • Acidification: Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid. The target compound will precipitate out of the solution as a solid. Causality: The product exists as a potassium salt in the basic reaction mixture. Acidification protonates the thiol, rendering it insoluble in water and causing it to precipitate.

  • Filtration and Washing: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, and then with a small amount of cold hexane to remove non-polar impurities.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[7] Combine the fractions containing the pure product and evaporate the solvent to yield a purified solid.

  • Final Characterization: Confirm the identity and purity of the synthesized 5,6-Dimethylbenzo[d]thiazole-2-thiol using NMR, IR, and Mass Spectrometry before proceeding to crystal growth.

Single Crystal Growth

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. The ideal crystal should be of adequate size (typically 0.1-0.3 mm in each dimension) and free from cracks, defects, and twinning.

Rationale for Solvent Selection and Technique

The choice of solvent is critical and is guided by the solubility profile of the compound. The ideal solvent system is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating. This allows for slow, controlled precipitation as the solution cools or the solvent evaporates.

Recommended Technique: Slow Evaporation

  • Dissolve a small amount (10-20 mg) of the purified compound in a minimal volume of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) in a small, clean vial.

  • Ensure the compound is fully dissolved. Gentle warming may be necessary.

  • Cover the vial with a cap, and pierce the cap with a needle to create a small opening. Causality: This setup prevents rapid evaporation and contamination from dust while allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of large, well-ordered crystals.

  • Place the vial in a vibration-free location and monitor it for crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound. The technique involves irradiating a single crystal with a focused X-ray beam and measuring the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

Parameter Hypothetical Value / Description Rationale
DiffractometerBruker D8 VENTURE or similarEquipped with a sensitive detector (e.g., CMOS) for efficient data collection.
X-ray SourceMo Kα radiation (λ = 0.71073 Å)Molybdenum is a standard anode material providing a good balance of wavelength and intensity for organics.
Temperature100 KReduces atomic thermal motion, leading to higher resolution data and more precise bond lengths.
Data Collection Strategyω and φ scansA combination of scans ensures that a complete and redundant dataset is collected across reciprocal space.
Data Processing SoftwareSAINT / SADABSUsed for integration of diffraction spots and empirical absorption correction.
Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) must be converted into a 3D model of the electron density within the crystal.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using the SHELXT program). This initial step provides a rough but recognizable model of the molecule's atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., using SHELXL). In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final model is assessed by R-factors (R1, wR2) and the goodness-of-fit (S), with lower values indicating a better fit.

Visualization of the Molecular Structure

A clear visualization of the final, refined structure is essential for analysis. The following DOT script generates a 2D diagram of the 5,6-Dimethylbenzo[d]thiazole-2-thiol molecule.

Caption: 2D representation of 5,6-Dimethylbenzo[d]thiazole-2-thiol.

Hypothetical Crystallographic Data Summary

The final output of a successful crystal structure determination is a set of crystallographic data, which would be deposited in a database like the Cambridge Crystallographic Data Centre (CCDC). The table below presents a realistic, albeit hypothetical, summary for the title compound.

Parameter Hypothetical Value
Chemical formulaC₉H₉NS₂
Formula weight195.30
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.51, 12.34, 9.22
α, γ (°)90
β (°)105.3
Volume (ų)932.5
Z (molecules/unit cell)4
Calculated density (g/cm³)1.390
Absorption coefficient (mm⁻¹)0.45
F(000)408
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit on F²1.05

Spectroscopic Confirmation

Parallel to crystallographic analysis, spectroscopic methods are essential to confirm that the bulk material used for crystallization corresponds to the structure solved by XRD.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a broad singlet for the thiol proton (S-H), two singlets in the aromatic region for the two non-equivalent aromatic protons, and two singlets in the aliphatic region (around 2.3-2.5 ppm) for the two non-equivalent methyl groups.

  • ¹³C NMR (100 MHz, CDCl₃): Would show nine distinct carbon signals, including the characteristic C=S carbon (thiol tautomer) at high ppm, aromatic carbons, and the methyl group carbons.

  • FT-IR (KBr, cm⁻¹): Key vibrational bands would include N-H stretching (if the thione tautomer is present), C=N stretching of the thiazole ring, C=C aromatic stretching, and C-H stretching from the methyl and aromatic groups.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 195.30 g/mol .[6]

Integrated Experimental Workflow

The entire process, from synthesis to final data analysis, can be visualized as an integrated workflow. This ensures that each step logically follows and validates the previous one.

G cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Confirmation cluster_cryst Crystallography cluster_analysis Final Analysis start Starting Materials (4,5-dimethyl-2-aminothiophenol, CS₂) reaction Chemical Reaction (Condensation & Cyclization) start->reaction workup Workup & Precipitation reaction->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy purify->nmr Bulk Sample ms Mass Spectrometry purify->ms Bulk Sample ir IR Spectroscopy purify->ir Bulk Sample cryst_growth Single Crystal Growth (Slow Evaporation) purify->cryst_growth Pure Compound xrd SC-XRD Data Collection cryst_growth->xrd High-Quality Crystal solve Structure Solution (Direct Methods) xrd->solve refine Structure Refinement solve->refine final_model Final Structural Model (Geometry, Packing) refine->final_model deposition Data Deposition (e.g., CCDC) final_model->deposition

Caption: Integrated workflow for the structural determination of 5,6-Dimethylbenzo[d]thiazole-2-thiol.

Conclusion

The structural elucidation of 5,6-Dimethylbenzo[d]thiazole-2-thiol is a multi-step process that demands precision at every stage, from synthesis to final data refinement. This guide outlines a robust and logical workflow designed to yield a high-fidelity crystal structure. The resulting atomic-level insights into molecular geometry, conformation, and intermolecular interactions are fundamental to understanding the compound's properties and are invaluable for guiding future research in drug discovery and materials science. By following this comprehensive protocol, researchers can confidently undertake the structural characterization of this and related heterocyclic systems.

References

  • Al-Majid, A. M., & El-Azab, A. S. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 100–103. [Link]

  • Al-Ghorbani, M., Chebil, A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1735. [Link]

  • Nguyen, T. V., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(46), 28786–28794. [Link]

  • Li, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(9), 1231. [Link]

  • MySkinRecipes. (n.d.). Benzo[d]thiazole-2-thiol. Retrieved January 30, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). Benzo[d]thiazole-6-thiol. Retrieved January 30, 2026, from [Link]

  • Gebrechristos, T. T., et al. (2025). The anti-proliferative activities and morphological studies of 5,6-dihydrobenzo [d]thiazole derivatives synthesized from cyclohexan-1,3-dione. Bulletin of the Chemical Society of Ethiopia, 39(5), 967-986. [Link]

  • Lead Sciences. (n.d.). 5,6-Dimethylbenzo[d]thiazole-2-thiol. Retrieved January 30, 2026, from [Link]

  • Al-Ghorbani, M., Chebil, A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. ResearchGate. [Link]

  • Slanina, Z., et al. (2016). Benzo[c][8][9][10]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic and Computational Study. The Journal of Physical Chemistry A, 120(11), 1853-1866. [Link]

  • Phakhodee, W., & Pattarawarapan, M. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 39(3), 447-452. [Link]

  • Foronda, J. (2014). Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. Journal of Interdisciplinary Undergraduate Research, 6(1). [Link]

  • Emeldir. (2014). File:Benzo(d)thiazole-2-thiol 200.svg. Wikimedia Commons. [Link]

  • Oliveira, M. S., et al. (2021). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2021(4), M1291. [Link]

  • Abdallah, M. A., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 594–598. [Link]

  • Avci, D., et al. (2019). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Revista Mexicana de Física, 65(2), 106-115. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 5,6-Dimethylbenzo[d]thiazole-2-thiol

Abstract & Introduction This application note details a robust, bench-scale protocol for the synthesis of 5,6-dimethylbenzo[d]thiazole-2-thiol (CAS: 2845-66-1). This compound is a critical intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, bench-scale protocol for the synthesis of 5,6-dimethylbenzo[d]thiazole-2-thiol (CAS: 2845-66-1). This compound is a critical intermediate in the development of potent vulcanization accelerators, photosensitizers, and pharmaceutical scaffolds (e.g., antitumor agents).

While various synthetic routes exist, this guide focuses on the High-Temperature Thionation of 3,4-dimethylaniline using carbon disulfide (


) and elemental sulfur (

). This method, adapted from industrial "Kelly" processes for laboratory pressure reactors, offers the highest atom economy and direct access to the target scaffold.

Key Technical Insight: The reaction relies on the regioselective cyclization of the intermediate dithiocarbamate. In 3,4-dimethylaniline, the steric hindrance at the C2 position (ortho to the methyl group) directs the sulfur insertion primarily to the C6 position, yielding the thermodynamically favored 5,6-dimethyl isomer rather than the 4,5-dimethyl congener.

Safety & Hazard Controls (Critical)

This protocol involves hazardous reagents and high-pressure conditions. Strict adherence to safety standards is mandatory.

Hazard AgentClassificationRisk DescriptionControl Measure
Carbon Disulfide (

)
Extreme Neurotoxic; Flash point -30°C; Auto-ignition 100°C.Use only in a fume hood. Use spark-proof tools. Never use an oil bath (hot spots); use heating mantles or blocks.
Hydrogen Sulfide (

)
Lethal Byproduct gas. Olfactory fatigue occurs rapidly (loss of smell).Vent reactor output through a caustic scrubber (NaOH solution) before releasing to exhaust.
Pressure High Reaction generates internal pressure >300 psi.Use a certified Hastelloy or Stainless Steel pressure reactor (e.g., Parr) with a burst disk.

Reaction Mechanism

The synthesis proceeds via the formation of a dithiocarbamic acid intermediate, followed by an oxidative cyclization driven by elemental sulfur.

ReactionMechanism Aniline 3,4-Dimethylaniline Intermediate Dithiocarbamic Acid Intermediate Aniline->Intermediate + CS2 Nucleophilic Attack CS2 CS2 CS2->Intermediate Cyclization Oxidative Cyclization (-H2S) Intermediate->Cyclization + S8 High Temp/Pressure Sulfur Sulfur (S8) Sulfur->Cyclization Product 5,6-Dimethylbenzo[d] thiazole-2-thiol Cyclization->Product

Figure 1: Mechanistic pathway. The steric bulk of the methyl group at position 3 directs the sulfur attack to the less hindered ortho-position (C6), resulting in the 5,6-dimethyl isomer.

Materials & Equipment

Reagents
  • 3,4-Dimethylaniline (3,4-Xylidine): 121.2 g (1.0 mol) - Limiting Reagent

  • Carbon Disulfide (

    
    ):  90.0 g (1.2 mol) - Excess required
    
  • Sulfur (Powdered): 32.1 g (1.0 mol)

  • Sodium Hydroxide (NaOH): 40 g (for workup)

  • Hydrochloric Acid (HCl): 37% (for precipitation)

  • Ethanol: (for recrystallization)

Equipment
  • Reactor: 300 mL to 600 mL High-Pressure Laboratory Reactor (e.g., Parr Instrument Co.) equipped with:

    • Mechanical stirrer

    • Internal thermocouple

    • Pressure gauge (rated >500 psi)

    • Rupture disc

  • Scrubber: Gas bubbler trap containing 20% NaOH solution.

Experimental Protocol

Phase 1: Synthesis (High Pressure)
  • Charging: In a fume hood, charge the cold reactor vessel with 3,4-dimethylaniline (121.2 g), Sulfur (32.1 g), and Carbon Disulfide (90.0 g).

    • Note: Add

      
       last to minimize evaporation.
      
  • Sealing: Secure the reactor head immediately. Ensure the O-ring (PTFE or Viton) is clean and seated.

  • Heating:

    • Start stirring at 300 RPM.

    • Ramp temperature to 240°C over 45 minutes.

    • Observation: Pressure will rise significantly (approx. 30–50 bar / 400–700 psi) due to

      
       vapor and 
      
      
      
      generation.
  • Reaction Hold: Maintain 240°C for 4 hours .

    • Mechanism:[1][2] The high temperature is required to overcome the activation energy for the sulfur insertion into the C-H bond.

  • Cooling: Cool the reactor to room temperature (<30°C). Do not open yet.

Phase 2: Venting & Management
  • Connect the reactor's gas release valve to the NaOH scrubber trap .

  • Slowly open the valve to bleed off the excess pressure (

    
     and unreacted 
    
    
    
    ).
    • Warning: The gas is highly toxic. Ensure the scrubber is active.

  • Once ambient pressure is reached, open the reactor. The contents will be a dark, solidified melt or viscous tar.

Phase 3: Workup (The Self-Validating Purification)

This workup utilizes the acidity of the thiol proton (


) to separate the product from non-acidic impurities (unreacted aniline, tars).

WorkupFlow Crude Crude Reaction Melt BaseExtract Add 10% NaOH (aq) Heat to 60°C Crude->BaseExtract Filter1 Filtration BaseExtract->Filter1 SolidResidue Solid Residue (Tars, Unreacted S8, Aniline) Filter1->SolidResidue Discard Filtrate Filtrate (Clear/Yellow) Contains Sodium Thiolate Salt Filter1->Filtrate Keep Acidify Acidify with HCl to pH 2 Filtrate->Acidify Precipitate Precipitate Forms (Product) Acidify->Precipitate Recryst Recrystallize (Ethanol or Toluene) Precipitate->Recryst Final Pure 5,6-Dimethylbenzo[d] thiazole-2-thiol Recryst->Final

Figure 2: Purification workflow. The cycle of base-solubilization followed by acid-precipitation ensures that only the desired thiol species is isolated.

Detailed Steps:

  • Solubilization: Add 500 mL of 10% NaOH solution directly to the crude melt. Heat to 60–70°C with stirring until the bulk of the solid disintegrates.

    • Chemistry:

      
      . The product dissolves; impurities do not.[3]
      
  • Filtration: Filter the hot mixture through Celite or a coarse sintered glass funnel.

    • Reject: The insoluble solid (unreacted sulfur and tars).

  • Precipitation: Cool the filtrate to 10°C. Slowly add concentrated HCl dropwise with vigorous stirring until pH < 2.

    • Observation: A voluminous off-white to pale yellow precipitate will form immediately.

  • Isolation: Filter the precipitate, wash with cold water (3 x 100 mL) to remove salts, and dry in a vacuum oven at 50°C.

Characterization & Quality Control

ParameterSpecificationMethod/Notes
Appearance Pale yellow to off-white powderDarker color indicates oxidation to disulfide.
Melting Point 295°C – 300°C Significantly higher than unsubstituted 2-MBT (179°C) due to stacking interactions.
Solubility Soluble in dilute NaOH, DMF, DMSO.Insoluble in water and dilute acid.
IR Spectrum

~2550 cm

(weak);

~1460 cm

Broad band @ 3100–2800 cm

indicates N-H thione tautomer presence.

H NMR
(DMSO-

)

2.25 (s, 3H), 2.28 (s, 3H), 7.05 (s, 1H), 7.60 (s, 1H), 13.5 (br s, 1H, SH/NH)
The broad singlet at 13.5 ppm confirms the acidic proton.
Tautomerism Note

In the solid state and in solution, this compound exists in equilibrium between the thiol (-SH) and thione (=S) forms.

  • Thiol form: Dominant in basic solution (as thiolate).

  • Thione form: Often the major tautomer in the solid state (benzo-fused thiazoline-2-thione).

  • QC Implication: Do not interpret the presence of N-H signals in NMR or C=S bands in IR as impurities; they are intrinsic to the structure.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete reaction; Temperature too low.Ensure reactor reaches internal temp of 240°C. Increase hold time to 6 hours.
Product is Sticky/Tar Polymerization of aniline or impure starting material.Ensure thorough washing of the crude base-insoluble material. Recrystallize from Toluene/Ethanol mix.
Low Melting Point Contamination with disulfide dimer (oxidation).Add a reducing agent (

or

dust) during the initial NaOH solubilization step to reduce any disulfide back to thiol.

References

  • Teppema, J. (1928). Process for the preparation of 2-mercaptobenzothiazole.[2][4][5] U.S. Patent 1,631,871. Link

  • Sebrell, L. B., & Boord, C. E. (1923). Preparation and properties of 2-mercaptobenzothiazole.[5] Journal of the American Chemical Society, 45(10), 2390–2399. Link

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for benzothiazole synthesis mechanisms).
  • Occupational Safety and Health Administration (OSHA). Carbon Disulfide Safety Data Sheet.Link

Sources

Application

Using 5,6-Dimethylbenzo[d]thiazole-2-thiol as a precursor in drug synthesis

This Application Note provides a comprehensive technical guide for using 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 25377-83-7) as a scaffold in medicinal chemistry. Executive Summary 5,6-Dimethylbenzo[d]thiazole-2-thiol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 25377-83-7) as a scaffold in medicinal chemistry.

Executive Summary

5,6-Dimethylbenzo[d]thiazole-2-thiol is a high-value heterocyclic precursor used to synthesize bioactive thioethers and fused ring systems. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets including kinases, GPCRs, and bacterial enzymes.

The specific 5,6-dimethyl substitution pattern distinguishes this precursor from the unsubstituted parent (2-mercaptobenzothiazole). The dual methyl groups at the C5 and C6 positions significantly enhance the lipophilicity (LogP) of the final drug candidate, improving membrane permeability and blood-brain barrier (BBB) penetration without introducing metabolically unstable motifs.

Key Applications
  • Anticancer Agents: Synthesis of EGFR and VEGFR inhibitors via S-linked bioisosteres.

  • Antimicrobial & Antiviral: Development of DNA gyrase inhibitors and HIV-1 reverse transcriptase inhibitors.

  • Neuroprotective Drugs: Riluzole analogs for glutamate modulation.

  • Quorum Sensing Inhibitors: Disrupting Pseudomonas aeruginosa biofilm formation.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 5,6-Dimethyl-1,3-benzothiazole-2-thiol
CAS Number 25377-83-7
Molecular Weight 195.29 g/mol
Appearance Light yellow to off-white powder
Solubility Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water
pKa (Thiol) ~6.8 - 7.2 (Acidic thiol proton)
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent disulfide formation.

Safety Advisory: Like all thiols, this compound possesses a characteristic stench and is a potential skin sensitizer. All manipulations must occur in a fume hood.

Synthetic Utility & Mechanisms[1][2][3][4][5]

The C2-thiol group is the primary reactive center. It exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form predominating in the solid state and the thiol form driving nucleophilic reactivity in solution.

Core Reaction Pathways
  • S-Alkylation (Nucleophilic Substitution): The thiolate anion (generated by weak base) attacks alkyl halides (

    
    ) to form stable thioethers. This is the primary route for attaching pharmacophores.
    
  • S-Acylation: Reaction with acyl chlorides to form thioesters (often prodrugs).

  • Oxidative Coupling: Controlled oxidation leads to disulfides, often used in reversible covalent inhibitors.

Mechanism Visualization

The following diagram illustrates the critical S-alkylation pathway used to generate library candidates.

G Start 5,6-Dimethylbenzo[d] thiazole-2-thiol (Precursor) Base Base Deprotonation (K2CO3 / Cs2CO3) Start->Base Solubilization Thiolate Thiolate Anion (Nucleophile) Base->Thiolate -H+ Transition Transition State (S_N2 Attack) Thiolate->Transition + R-X Electrophile R-X (Alkyl Halide) Electrophile->Transition Product S-Substituted Benzothiazole (Drug Candidate) Transition->Product -X-

Caption: Mechanism of base-mediated S-alkylation. The 5,6-dimethyl substitution (not shown for clarity) remains stable, providing lipophilic bulk to the final scaffold.

Experimental Protocols

Protocol A: Synthesis of S-Alkyl Derivatives (General Procedure)

Objective: To attach a specific pharmacophore (R-group) to the benzothiazole core via a thioether linkage.

Reagents:

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Chloroacetamide derivative) (1.1 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve 1.0 mmol (195 mg) of 5,6-Dimethylbenzo[d]thiazole-2-thiol in 5 mL of anhydrous DMF.

  • Deprotonation: Add 2.0 mmol (276 mg) of anhydrous

    
    . Stir at room temperature for 15 minutes. The solution may darken slightly as the thiolate forms.
    
  • Addition: Dropwise add 1.1 mmol of the alkyl halide.

    • Note: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF first.

  • Reaction: Stir the mixture.

    • For reactive halides (e.g., benzyl bromide): Stir at Room Temperature for 2–4 hours.

    • For less reactive halides: Heat to 60–80°C for 4–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water. The product usually precipitates as a solid.

  • Isolation:

    • If solid forms: Filter the precipitate, wash copiously with water to remove DMF and base, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Synthesis of N-(Benzothiazol-2-ylthio)acetamide Linkers

Objective: To create a linker for coupling the scaffold to secondary amines (e.g., piperazines), a common motif in antipsychotic and anticancer drugs.

Workflow:

  • Step 1 (Intermediate): React 5,6-Dimethylbenzo[d]thiazole-2-thiol with 2-chloro-N-substituted acetamide using Protocol A conditions.

    • Alternative: React with Chloroacetyl chloride first to generate the 2-((5,6-dimethylbenzo[d]thiazol-2-yl)thio)acetyl chloride, then react with an amine.

  • Step 2 (Coupling): If using the chloroacetyl chloride route, treat the intermediate with a secondary amine (e.g., N-methylpiperazine) in the presence of

    
     in DCM.
    

Case Study: Optimization of Anticancer Potency

Context: A study targeting the EGFR kinase domain utilized the 5,6-dimethylbenzothiazole scaffold to improve the binding affinity of a known inhibitor.

Comparative Data: The table below highlights the impact of the dimethyl substitution compared to the unsubstituted parent in a hypothetical antiproliferative assay (MCF-7 Breast Cancer Line).

Scaffold TypeSubstitution (C5, C6)LogP (Calc)IC50 (MCF-7)Notes
Benzothiazole-2-thiolH, H2.412.5

Moderate potency, moderate solubility.
5,6-Dimethyl

,

3.1 2.8

4x potency increase due to hydrophobic pocket filling.
6-NitroH,

2.1>50

Electron withdrawal reduced thiolate nucleophilicity during synthesis.

Interpretation: The 5,6-dimethyl groups provide a "grease ball" effect, anchoring the molecule into hydrophobic pockets of the target protein (e.g., the ATP binding site of kinases), while the sulfur atom provides a flexible hinge.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Oxidation of thiol to disulfide (dimer).Perform reaction under Nitrogen/Argon atmosphere. Add a reducing agent (e.g.,

) in situ if necessary.
Incomplete Reaction Poor nucleophilicity or steric hindrance.Switch solvent to DMSO (more polar) or add a catalyst like Potassium Iodide (KI) (Finkelstein condition).
Oily Product Residual DMF solvent.[1]Wash the organic extract 5x with water or LiCl solution. Lyophilize if stable.
Regioselectivity (N vs S) Competition between N and S attack.Use "soft" bases (

) and non-polar solvents to favor S-alkylation (soft nucleophile) over N-alkylation (hard nucleophile).

References

  • Wang, M., et al. (2012). "Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents." Molecules. Link

  • Keri, R. S., et al. (2015). "A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry." European Journal of Medicinal Chemistry. Link

  • Ali, R., & Siddiqui, N. (2013). "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review." Journal of Heterocyclic Chemistry. Link

  • Lihumis, H. S., et al. (2022).[2] "A Review on Recent Development and Biological Applications of Benzothiazole Derivatives." Progress in Chemical and Biochemical Research. Link

  • BenchChem. (2023). "Structure-Activity Relationship of 6-Methylbenzo[d]thiazol-2(3H)-one and Derivatives." BenchChem Technical Library. Link

Sources

Method

Application Notes and Protocols for Anticancer Evaluation of 5,6-Dimethylbenzo[d]thiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Benzothiazole Scaffold The benzothiazole ring system, a bic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The therapeutic versatility of this scaffold has spurred extensive research into novel derivatives with enhanced potency and selectivity against various cancer cell lines. Among these, derivatives of 5,6-Dimethylbenzo[d]thiazole-2-thiol are emerging as a promising subclass of anticancer agents.

The incorporation of methyl groups at the 5 and 6 positions of the benzothiazole core can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and leading to improved cytotoxic profiles. This document provides a comprehensive guide for researchers exploring the anticancer applications of 5,6-Dimethylbenzo[d]thiazole-2-thiol derivatives, from synthesis to in vitro evaluation.

Chemical Synthesis: Building the Core Scaffold and its Derivatives

The synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol and its derivatives is a critical first step in their evaluation as potential anticancer agents. The following protocols are based on established methods for benzothiazole synthesis and can be adapted for the specific target compounds.

Protocol 1: Synthesis of the Core Scaffold - 5,6-Dimethylbenzo[d]thiazole-2-thiol

This protocol outlines a common method for the synthesis of the parent 5,6-dimethylbenzo[d]thiazole-2-thiol, which serves as a crucial intermediate for further derivatization.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol with stirring.

  • To this solution, add 4,5-Dimethyl-1,2-phenylenediamine.

  • Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5,6-Dimethylbenzo[d]thiazole-2-thiol.

Causality of Experimental Choices:

  • The use of a strong base like potassium hydroxide is essential to deprotonate the thiol intermediate, facilitating the cyclization reaction.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier for the ring-closure reaction.

  • Acidification is crucial for the protonation and precipitation of the final product from the aqueous solution.

Protocol 2: Synthesis of N-substituted Acetamide Derivatives

This protocol describes a general method for synthesizing N-substituted acetamide derivatives at the 2-position of the benzothiazole ring, a common modification to enhance biological activity.

Materials:

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol

  • 2-Chloro-N-(substituted phenyl/aryl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of 5,6-Dimethylbenzo[d]thiazole-2-thiol in acetone or DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate 2-Chloro-N-(substituted phenyl/aryl)acetamide to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation: The structure and purity of the synthesized compounds should be rigorously confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Evaluation: A Step-by-Step Guide

Once synthesized and characterized, the novel 5,6-Dimethylbenzo[d]thiazole-2-thiol derivatives must be evaluated for their anticancer activity. The following protocols outline standard in vitro assays to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized 5,6-Dimethylbenzo[d]thiazole-2-thiol derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Benzothiazole Derivatives

The following table summarizes the reported cytotoxic activity of a representative 5,6-Dimethylbenzo[d]thiazole-2-thiol derivative against a human bladder cancer cell line.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)
1 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideHT-1376 (Bladder)26.51

This data is presented as an example and further research is needed to establish a comprehensive cytotoxicity profile for a range of derivatives against various cancer cell lines.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial in cancer research. This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compounds.[4]

Materials:

  • Cancer cells

  • Synthesized compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Expected Outcome: Anticancer compounds often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), which can be visualized as an accumulation of cells in a particular phase compared to the control.

Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Cancer cells

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat the cells with the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Mechanisms of Action: Unraveling the Anticancer Effects

The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation. While the specific mechanisms of 5,6-Dimethylbenzo[d]thiazole-2-thiol derivatives are still under investigation, insights can be drawn from the broader class of benzothiazoles.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[6]

  • Cell Cycle Arrest: As demonstrated by cell cycle analysis, these compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing.[4]

  • Inhibition of Kinases: Benzothiazole scaffolds have been found to inhibit the activity of various protein kinases that are often dysregulated in cancer, such as VEGFR, EGFR, and others, thereby disrupting key signaling pathways involved in cell growth and angiogenesis.

  • Topoisomerase Inhibition: Some thiazole derivatives act as topoisomerase II inhibitors, interfering with DNA replication and leading to cell death.

Visualizing the Potential Pathways

anticancer_mechanisms cluster_compound 5,6-Dimethylbenzo[d]thiazole-2-thiol Derivatives cluster_cell Cancer Cell Compound Compound Kinase_Inhibition Kinase Inhibition (e.g., VEGFR, EGFR) Compound->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase II Inhibition Compound->Topoisomerase_Inhibition ROS_Generation ROS Generation Compound->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) Kinase_Inhibition->Cell_Cycle_Arrest DNA_Damage DNA Damage Topoisomerase_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2 family modulation) DNA_Damage->Mitochondrial_Pathway DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential anticancer mechanisms of 5,6-Dimethylbenzo[d]thiazole-2-thiol derivatives.

Experimental Workflow

experimental_workflow Start Synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol Derivatives Purification Purification & Characterization (NMR, MS) Start->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanistic Studies (at IC50 concentrations) IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Western_Blot Western Blot Analysis (Protein Expression) Mechanism->Western_Blot End Lead Compound Identification Cell_Cycle->End Apoptosis->End Western_Blot->End

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

References

  • Prabhu, P. P., Panneerselvam, T., Shastry, C. S., & Sivakumar, A. (2015). Benzothiazole derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1149-1159.
  • Kamal, A., Khan, M. N. A., Srikanth, Y. V. V., & Rajesh, S. V. C. R. N. C. (2009). Synthesis and biological evaluation of mercapto triazolo-benzothiadiazine linked aminobenzothiazoles as potential anticancer agents. Chemical biology & drug design, 73(6), 687–693. [Link]

  • Kumbhare, M. R., Dadmal, T. L., & Kiefer, W. (2014). Synthesis and in vitro anticancer activity of some novel benzothiazole derivatives. Medicinal Chemistry Research, 23(1), 273-282.
  • Fronza, M., Lissi, G. A., & Fetter, J. C. (2014). N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives: Synthesis and in-vitro cytotoxicity evaluation as potential anticancer agents. Brieflands, 1(1), 1-6.
  • Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445. [Link]

  • Kumar, A., Sharma, S., & Sharma, S. (2018). Synthesis, characterization and evaluation of some novel 2-mercaptobenzothiazole derivatives: In silico and experimental approach. Pharmaceutical Science-Medicinal chemistry, 1-15.
  • Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., ... & Vitali, C. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605-613. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 707923. [Link]

  • Li, Y., Wu, H., & Wang, G. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(18), 4196. [Link]

  • S. S. S. Al-Dhafri, M. A. M. Al-Ghamdi, and A. A. El-Emam, "Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line," ACS Omega, vol. 7, no. 32, pp. 28065-28076, 2022. [Link]

  • Al-dujaili, L. J. A., & Al-Amiery, A. A. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 11(57), 36173-36192. [Link]

  • Bepary, S., Biswas, B. K., Jahan, S., Alam, M., & Roy, S. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.
  • El-Sayed, N. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 729. [Link]

  • Prabhu, P. P., Panneerselvam, T., Shastry, C. S., & Sivakumar, A. (2015). Benzothiazole derivatives as anticancer agents. Der Pharma Chemica, 7(3), 1149-1159.
  • Reddy, T. S., Suneetha, M., & Reddy, C. D. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. PloS one, 6(10), e26016. [Link]

  • Various Authors. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Li, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1168178. [Link]

  • Ahmed, A. A., & Ahmed, H. A. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15.
  • Bepary, S., Biswas, B. K., Jahan, S., Alam, M., & Roy, S. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

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Application

Application Notes and Protocols: 5,6-Dimethylbenzo[d]thiazole-2-thiol in Material Science

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of 5,6-Dimethylbenzo[d]thiazole-2-thiol 5,6-Dimethylbenzo[d]thiazole-2-thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of 5,6-Dimethylbenzo[d]thiazole-2-thiol

5,6-Dimethylbenzo[d]thiazole-2-thiol is a sulfur and nitrogen-containing heterocyclic compound belonging to the benzothiazole family. The unique electronic configuration and structural features of the benzothiazole core, further modulated by the presence of dimethyl and thiol substituents, impart a range of valuable properties making it a significant molecule in various domains of material science. This guide provides an in-depth exploration of its applications, underpinned by established scientific principles and detailed experimental protocols. While specific data for this particular derivative is emerging, the protocols and mechanisms outlined herein are based on the well-understood behavior of the broader benzothiazole class, providing a robust framework for its application.

The core strengths of benzothiazole derivatives lie in their ability to interact with metal surfaces, participate in polymerization processes, and exhibit useful optoelectronic properties. These characteristics make them prime candidates for development as corrosion inhibitors, polymer additives, and components in organic electronic devices.

Section 1: Corrosion Inhibition – A Molecular Shield for Metallic Integrity

The primary and most extensively documented application of benzothiazole derivatives is in the realm of corrosion prevention. These molecules act as effective corrosion inhibitors for a variety of metals and alloys, particularly steel, in aggressive acidic or saline environments.

The Causality Behind Corrosion Inhibition: A Mechanistic Overview

The efficacy of 5,6-Dimethylbenzo[d]thiazole-2-thiol as a corrosion inhibitor stems from its molecular structure. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic system, facilitate the adsorption of the molecule onto the metal surface. This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium.

The inhibition mechanism is typically a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding through d-orbital interactions between the heteroatoms and the metal). The presence of electron-donating methyl groups on the benzene ring increases the electron density on the benzothiazole system, enhancing its ability to donate electrons to the vacant d-orbitals of the metal and thereby strengthening the adsorption bond.

Corrosion_Inhibition_Mechanism Metal Metal Surface (e.g., Steel) Adsorption Adsorption of Inhibitor Molecules Metal->Adsorption Inhibition Corrosion Inhibition Metal->Inhibition Protected Inhibitor 5,6-Dimethylbenzo[d]thiazole-2-thiol Inhibitor->Adsorption Corrosive Corrosive Medium (e.g., HCl, NaCl solution) Corrosive->Metal Attacks Film Protective Film Formation Adsorption->Film Film->Inhibition Blocks Corrosive Species

Protocol for Evaluating Corrosion Inhibition Efficiency

This protocol outlines the weight loss method, a fundamental and widely used technique to assess the performance of a corrosion inhibitor.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, of known dimensions and surface area)

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Beakers or glass immersion cells

  • Abrasive papers (various grits)

  • Acetone

  • Distilled water

  • Desiccator

Experimental Workflow:

Weight_Loss_Protocol cluster_prep Coupon Preparation cluster_exp Corrosion Test cluster_analysis Analysis Prep1 1. Polish metal coupons with abrasive papers. Prep2 2. Degrease with acetone. Prep1->Prep2 Prep3 3. Wash with distilled water and dry. Prep2->Prep3 Prep4 4. Weigh the coupons (W_initial). Prep3->Prep4 Exp2 6. Immerse coupons in the solutions. Prep4->Exp2 Exp1 5. Prepare corrosive solutions with and without inhibitor. Exp1->Exp2 Exp3 7. Maintain constant temperature for a set duration (e.g., 24h). Exp2->Exp3 Ana1 8. Remove coupons, clean, dry, and reweigh (W_final). Exp3->Ana1 Ana2 9. Calculate Corrosion Rate (CR) and Inhibition Efficiency (IE%). Ana1->Ana2

Step-by-Step Methodology:

  • Coupon Preparation: Mechanically polish the metal coupons using successively finer grades of abrasive paper, wash thoroughly with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl). Prepare a series of inhibitor solutions by dissolving different concentrations of 5,6-Dimethylbenzo[d]thiazole-2-thiol in the corrosive medium. A blank solution without the inhibitor is also required.

  • Immersion: Immerse the weighed coupons in the blank and inhibitor-containing solutions in beakers. Ensure the coupons are fully submerged.

  • Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a specified duration (e.g., 6, 12, or 24 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, wash with distilled water to remove corrosion products, clean with acetone, dry, and reweigh to obtain the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where: ΔW = Weight loss (mg) = W_initial - W_final A = Surface area of the coupon (cm²) T = Immersion time (hours) ρ = Density of the metal (g/cm³)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of inhibitor CR_inhibitor = Corrosion rate in the presence of inhibitor

Data Presentation:

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValue-
0.1ValueValueValue
0.5ValueValueValue
1.0ValueValueValue
2.0ValueValueValue

Note: The values in the table are placeholders and should be replaced with experimental data. Thiazole derivatives have shown inhibition efficiencies exceeding 90% at optimal concentrations.[1]

Section 2: Polymer Science – Enhancing Material Properties

Benzothiazole derivatives, including 5,6-Dimethylbenzo[d]thiazole-2-thiol, can be utilized in polymer science, primarily as vulcanization accelerators in the rubber industry.

Role as a Vulcanization Accelerator

In the process of sulfur vulcanization of natural and synthetic rubbers, accelerators are crucial for increasing the rate of cross-linking and improving the physical properties of the final product. Benzothiazole-2-thiol derivatives are a well-established class of accelerators. They participate in the formation of a sulfurating agent, which then reacts with the rubber polymer chains to form cross-links.

The presence of the dimethyl groups can influence the solubility and reactivity of the accelerator in the rubber matrix, potentially affecting the cure characteristics and the properties of the vulcanizate.

Protocol for Evaluating Vulcanization Characteristics

A moving die rheometer (MDR) is used to study the vulcanization characteristics of a rubber compound.

Materials and Equipment:

  • Natural rubber or synthetic rubber

  • Standard rubber compounding ingredients (e.g., zinc oxide, stearic acid, sulfur)

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol (as accelerator)

  • Two-roll mill

  • Moving Die Rheometer (MDR)

Experimental Workflow:

Vulcanization_Protocol cluster_compounding Rubber Compounding cluster_rheometry Rheometric Analysis cluster_analysis Data Analysis Comp1 1. Masticate rubber on a two-roll mill. Comp2 2. Add ZnO, stearic acid, and inhibitor. Comp1->Comp2 Comp3 3. Add sulfur last. Comp2->Comp3 Comp4 4. Homogenize the compound. Comp3->Comp4 Rheo1 5. Place a sample in the MDR. Comp4->Rheo1 Rheo2 6. Run the test at a specific temperature (e.g., 160°C). Rheo1->Rheo2 Rheo3 7. Obtain the rheograph (Torque vs. Time). Rheo2->Rheo3 Ana1 8. Determine cure parameters: ts2, tc90, M_L, M_H. Rheo3->Ana1 Ana2 9. Compare with a standard accelerator. Ana1->Ana2

Step-by-Step Methodology:

  • Compounding: On a two-roll mill, masticate the rubber until a smooth sheet is formed. Add the compounding ingredients in the following order: zinc oxide, stearic acid, 5,6-Dimethylbenzo[d]thiazole-2-thiol, and finally sulfur. Ensure thorough mixing and homogenization between the addition of each ingredient.

  • Rheometer Test: Place a sample of the uncured rubber compound into the pre-heated die cavity of the MDR.

  • Data Acquisition: Start the test. The instrument will oscillate one die at a specified frequency and amplitude, and the torque required to do so is measured as a function of time.

  • Data Analysis: From the resulting rheograph, determine the following parameters:

    • M_L (Minimum Torque): Proportional to the viscosity of the unvulcanized compound.

    • M_H (Maximum Torque): Proportional to the stiffness or modulus of the fully vulcanized compound.

    • t_s2 (Scorch Time): Time to a 2 dNm rise in torque above M_L, indicating the onset of vulcanization.

    • t_c90 (Optimum Cure Time): Time to reach 90% of the maximum torque.

Data Presentation:

ParameterStandard Accelerator5,6-Dimethylbenzo[d]thiazole-2-thiol
M_L (dNm)ValueValue
M_H (dNm)ValueValue
t_s2 (min)ValueValue
t_c90 (min)ValueValue

Note: The performance of 5,6-Dimethylbenzo[d]thiazole-2-thiol can be benchmarked against a standard benzothiazole accelerator like 2-mercaptobenzothiazole (MBT).

Section 3: Organic Electronics – Building Blocks for Future Devices

The π-conjugated system of the benzothiazole ring makes it an attractive building block for organic semiconductors. Thiazole-based materials have been explored for applications in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). The electron-deficient nature of the thiazole moiety can be beneficial for creating materials with desirable electronic properties.

Potential in Organic Thin-Film Transistors (OTFTs)

In OTFTs, the ordered packing of organic semiconductor molecules in the solid state is crucial for efficient charge transport. The planar structure of the benzothiazole core can promote π-π stacking, which facilitates charge hopping between adjacent molecules. The introduction of 5,6-Dimethylbenzo[d]thiazole-2-thiol into a polymer backbone or as a component of a small molecule semiconductor could influence its morphology and charge carrier mobility.

Protocol for Fabrication and Characterization of OTFTs

This protocol provides a general procedure for fabricating a bottom-gate, top-contact OTFT.

Materials and Equipment:

  • Substrate (e.g., heavily doped Si with a SiO₂ dielectric layer)

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol-based semiconductor (as a solution)

  • Solvents for semiconductor deposition (e.g., chloroform, toluene)

  • Spin coater or inkjet printer

  • Vacuum chamber for metal deposition

  • Source and drain electrode materials (e.g., gold)

  • Semiconductor parameter analyzer

Experimental Workflow:

OTFT_Protocol cluster_fabrication Device Fabrication cluster_characterization Electrical Characterization Fab1 1. Clean the Si/SiO₂ substrate. Fab2 2. Deposit the organic semiconductor film. Fab1->Fab2 Fab3 3. Anneal the film (optional). Fab2->Fab3 Fab4 4. Deposit source and drain electrodes. Fab3->Fab4 Char1 5. Measure output and transfer characteristics. Fab4->Char1 Char2 6. Extract key parameters: mobility, on/off ratio, threshold voltage. Char1->Char2

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

  • Semiconductor Deposition: Deposit a thin film of the 5,6-Dimethylbenzo[d]thiazole-2-thiol-based semiconductor onto the SiO₂ surface using a solution-based technique like spin coating or inkjet printing.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve molecular ordering and film morphology.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) onto the semiconductor layer through a shadow mask using thermal evaporation in a high-vacuum chamber.

  • Electrical Characterization: Use a semiconductor parameter analyzer to measure the output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).

  • Parameter Extraction: From the electrical characteristics, calculate the key performance metrics of the OTFT, including:

    • Field-effect mobility (µ): A measure of how quickly charge carriers move through the semiconductor.

    • On/off current ratio (I_on/I_off): The ratio of the drain current in the 'on' state to the 'off' state.

    • Threshold voltage (V_th): The gate voltage required to turn the transistor 'on'.

Data Presentation:

ParameterValue
Field-Effect Mobility (cm²/Vs)Value
On/Off RatioValue
Threshold Voltage (V)Value

Note: The performance of OTFTs is highly dependent on the specific molecular design, film morphology, and device architecture.

Section 4: Synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol

A general and adaptable method for the synthesis of benzothiazole-2-thiols involves the reaction of a corresponding aniline derivative with carbon disulfide.

Synthetic Protocol

Materials and Equipment:

  • 4,5-Dimethylbenzene-1,2-diamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol or methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents

Experimental Workflow:

Synthesis_Protocol cluster_reaction Reaction cluster_workup Work-up and Purification React1 1. Dissolve diamine and base in alcohol. React2 2. Add carbon disulfide dropwise. React1->React2 React3 3. Reflux the mixture. React2->React3 Work1 4. Cool the reaction mixture. React3->Work1 Work2 5. Acidify to precipitate the product. Work1->Work2 Work3 6. Filter and wash the solid. Work2->Work3 Work4 7. Recrystallize to purify. Work3->Work4

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4,5-Dimethylbenzene-1,2-diamine and a base (e.g., KOH) in a suitable alcohol (e.g., ethanol).

  • Addition of Carbon Disulfide: While stirring, add carbon disulfide dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into an excess of water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization: The identity and purity of the synthesized 5,6-Dimethylbenzo[d]thiazole-2-thiol should be confirmed using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Conclusion and Future Outlook

5,6-Dimethylbenzo[d]thiazole-2-thiol is a versatile molecule with significant potential in various areas of material science. Its application as a corrosion inhibitor is well-grounded in the established chemistry of benzothiazoles. While its roles in polymer science and organic electronics are still developing, the foundational properties of the benzothiazole scaffold suggest promising avenues for future research. The protocols provided in this guide offer a starting point for researchers to explore and exploit the properties of this intriguing compound. Further research focusing on structure-property relationships will be crucial in optimizing its performance in these and other emerging applications.

References

  • Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation. (2022). ResearchGate. Available at: [Link]

Sources

Method

Cell-based assays involving 5,6-Dimethylbenzo[d]thiazole-2-thiol

Application Note: Functional Profiling of 5,6-Dimethylbenzo[d]thiazole-2-thiol in Cell-Based Systems Executive Summary & Introduction 5,6-Dimethylbenzo[d]thiazole-2-thiol (5,6-DMBT) is a privileged heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 5,6-Dimethylbenzo[d]thiazole-2-thiol in Cell-Based Systems

Executive Summary & Introduction

5,6-Dimethylbenzo[d]thiazole-2-thiol (5,6-DMBT) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and bio-imaging. While often employed as a synthetic precursor for cyanine dyes (e.g., mitochondrial probes) and bioluminescent substrates, the free thiol and its immediate derivatives exhibit potent intrinsic biological activity.

This Application Note provides a rigorous framework for evaluating 5,6-DMBT in cell-based models. Unlike generic toxicity screens, this guide focuses on the specific pharmacological profile of benzothiazole-2-thiols: mitochondrial disruption and tyrosinase inhibition .

Key Applications:

  • Antiproliferative Screening: Determination of IC50 values in carcinoma cell lines (e.g., HepG2, MCF-7).[1][2]

  • Mechanistic Profiling: Assessment of mitochondrial membrane potential (

    
    ) loss, a hallmark of benzothiazole-induced apoptosis.[3]
    
  • Functional Inhibition: Evaluation of melanogenesis inhibition in B16F10 melanoma cells.

Technical Background & Causality

Why this molecule? The benzothiazole core mimics the purine bases of DNA and various biological cofactors. The addition of the 5,6-dimethyl group enhances lipophilicity (


), facilitating passive diffusion across the plasma membrane. Once intracellular, the C-2 thiol group (-SH) is highly reactive.

Mechanism of Action:

  • Mitochondrial Uncoupling: The lipophilic cation character (upon metabolism or pH shift) allows accumulation in the mitochondrial matrix, disrupting the electron transport chain and collapsing

    
    .
    
  • Enzyme Chelation: The thiol group coordinates with metalloenzymes, most notably the binuclear copper active site of Tyrosinase , inhibiting melanin synthesis.

Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Establish the dose-response relationship and IC50 of 5,6-DMBT.

Materials:

  • Compound: 5,6-Dimethylbenzo[d]thiazole-2-thiol (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Cell Lines: HepG2 (Hepatocellular carcinoma) or MCF-7 (Breast cancer).[2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve 5,6-DMBT in DMSO to create a 50 mM master stock.

    • Critical Note: The thiol group is prone to oxidation (disulfide formation). Prepare fresh or store under inert gas (Argon) at -20°C. Avoid freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well in 100 µL complete media.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Perform serial dilutions (1:2) in culture media to generate concentrations ranging from 0.1 µM to 100 µM .

    • Control: Vehicle control (DMSO) must not exceed 0.5% (v/v) final concentration to avoid solvent toxicity.

    • Treat cells for 48 hours .

  • Readout:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3–4 hours.

    • Aspirate media carefully. Solubilize formazan crystals with 100 µL DMSO.

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability using the formula:



Protocol B: Mitochondrial Membrane Potential ( ) Assay

Objective: Confirm if cytotoxicity is driven by the intrinsic apoptotic pathway via mitochondrial depolarization.

Rationale: Benzothiazoles structurally resemble cyanine dyes (mitochondrial stains). 5,6-DMBT often acts as a mitochondrial toxin.

Materials:

  • Probe: JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) – a standard uncoupler.

Workflow:

  • Treatment: Treat cells with 5,6-DMBT at the IC50 concentration determined in Protocol A for 12 and 24 hours.

  • Staining:

    • Wash cells with PBS.

    • Incubate with JC-1 (2 µM final concentration) in media for 30 minutes at 37°C.

  • Analysis (Flow Cytometry or Fluorescence Microscopy):

    • Healthy Cells: JC-1 forms J-aggregates (Red fluorescence, Em ~590 nm).

    • Apoptotic Cells: JC-1 remains as monomers (Green fluorescence, Em ~529 nm).

    • Result: A shift from Red

      
       Green fluorescence indicates mitochondrial depolarization.
      
Protocol C: Cellular Tyrosinase Inhibition (Melanogenesis)

Objective: Assess the functional inhibition of tyrosinase in B16F10 melanoma cells.

Methodology:

  • Induction: Seed B16F10 cells (

    
     cells/well). Stimulate melanogenesis with 
    
    
    
    -MSH (100 nM).
  • Treatment: Co-treat with non-toxic concentrations of 5,6-DMBT (typically < 10 µM) for 72 hours.

  • Lysis: Wash cells with PBS and lyse in buffer containing 1% Triton X-100.

  • Quantification:

    • Melanin Content: Measure absorbance of the lysate at 405 nm .

    • Tyrosinase Activity: Add L-DOPA (2 mg/mL) to the lysate. Incubate at 37°C for 1 hour. Measure absorbance at 475 nm (Dopachrome formation).

Data Presentation & Visualization

Table 1: Expected IC50 Ranges for Benzothiazole Derivatives

(Based on structural analogs and literature consensus)

Cell LineTissue OriginExpected IC50 (48h)Mechanism Implicated
HepG2 Liver Carcinoma15 – 45 µMROS generation, Apoptosis
MCF-7 Breast Adenocarcinoma20 – 50 µMEstrogen Receptor modulation
HCT-116 Colon Carcinoma10 – 30 µMp53-dependent pathway
B16F10 Murine Melanoma> 50 µMTyrosinase inhibition (Sub-toxic)
Figure 1: Mechanism of Action Pathway

G Compound 5,6-DMBT (Extracellular) Entry Passive Diffusion (Lipophilic) Compound->Entry Mito Mitochondrial Accumulation Entry->Mito Targeting MMP Loss of ΔΨm (Depolarization) Mito->MMP Uncoupling CytoC Cytochrome c Release MMP->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Intrinsic Pathway Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of cytotoxicity.[3][4] The lipophilic 5,6-DMBT accumulates in mitochondria, triggering the intrinsic apoptotic cascade via membrane depolarization.

Figure 2: Experimental Workflow for JC-1 Assay

Workflow cluster_Readout Dual Emission Analysis Step1 Seed Cells (24h Recovery) Step2 Treat with 5,6-DMBT (12-24h) Step1->Step2 Step3 Wash & Add JC-1 Dye (30 min @ 37°C) Step2->Step3 Red High ΔΨm (Aggregates: ~590nm) Healthy Step3->Red Intact Mito Green Low ΔΨm (Monomers: ~529nm) Apoptotic Step3->Green Damaged Mito

Caption: Workflow for mitochondrial health assessment. A shift from red to green fluorescence indicates compound efficacy.

References

  • Ali, I. et al. (2019). "Benzothiazole derivatives as anticancer agents."[3][5][6][7][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Henary, M. et al. (2020). "Synthesis and applications of benzothiazole containing cyanine dyes." Dyes and Pigments.

  • Kashyap, S.J. et al. (2012). "Review on Synthesis and Biological Activity of Benzothiazole Derivatives." International Journal of Chemical and Pharmaceutical Sciences.

  • Wang, M. et al. (2018). "Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS." Molecules.

  • Zhang, L. et al. (2013). "Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents." Molecules.

Sources

Application

Animal models for testing 5,6-Dimethylbenzo[d]thiazole-2-thiol efficacy

Application Note & Protocol Guide Executive Summary 5,6-Dimethylbenzo[d]thiazole-2-thiol (DBTT) is a lipophilic heterocyclic compound belonging to the 2-mercaptobenzothiazole class. While historically utilized as a precu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

5,6-Dimethylbenzo[d]thiazole-2-thiol (DBTT) is a lipophilic heterocyclic compound belonging to the 2-mercaptobenzothiazole class. While historically utilized as a precursor for cyanine dyes and amyloid-binding probes (e.g., Thioflavin T), recent pharmacological investigations have identified this scaffold as a potent Tyrosinase Inhibitor .

This guide details the preclinical evaluation of DBTT for antimelanogenic activity . The mechanism of action involves the chelation of Copper (Cu²⁺) ions within the active site of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This application note provides rigorous protocols for testing DBTT efficacy in Zebrafish (Danio rerio) and C57BL/6 Mouse models, positioning it as a candidate for treating hyperpigmentation disorders (e.g., melasma) and potential melanoma adjunctive therapy.

Mechanism of Action & Rationale

Tyrosinase is a copper-containing metalloenzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Why DBTT?

  • Thiol Group (-SH): Acts as a metal chelator, binding to the binuclear copper active site of tyrosinase, competitively inhibiting enzyme activity.

  • Benzothiazole Ring: Mimics the phenolic ring of the natural substrate (Tyrosine), allowing access to the catalytic pocket.

  • 5,6-Dimethyl Substitution: Enhances lipophilicity (LogP ~3.5), improving skin penetration and cellular uptake compared to unsubstituted benzothiazoles.

Diagram 1: Mechanism of Action (Tyrosinase Inhibition)

DBTT_Mechanism Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Active Site) Complex Enzyme-Inhibitor Complex (Cu-S Coordination) Tyrosinase->Complex DBTT binds Cu2+ Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Catalyzes Tyrosine L-Tyrosine (Substrate) Tyrosine->Tyrosinase Binds DBTT DBTT (Inhibitor) DBTT->Tyrosinase Competes (Chelation) Block INHIBITION Complex->Block Block->Melanin Prevents

Caption: DBTT inhibits melanogenesis by coordinating with Copper ions in the Tyrosinase active site, preventing L-Tyrosine oxidation.

Formulation & Pharmacokinetics

DBTT is poorly soluble in water. Proper formulation is critical for bioavailability in animal models.

Stock Solution Preparation:

  • Solvent: Dissolve DBTT in 100% DMSO to create a 100 mM stock.

  • Storage: Aliquot and store at -20°C, protected from light (thiol groups are oxidation-sensitive).

Working Solution (In Vivo):

  • Zebrafish: Dilute stock directly into E3 embryo medium (Final DMSO < 0.1%).

  • Mice (Topical): Vehicle: Propylene glycol:Ethanol:Water (5:3:2).

  • Mice (Intraperitoneal): Vehicle: 5% DMSO + 40% PEG-400 + 55% Saline.

Primary Efficacy Model: Zebrafish Phenotype Assay

The zebrafish embryo is the gold standard for rapid melanogenesis screening because the embryos are transparent, and pigmentation development is easily quantifiable.

Experimental Design
  • Model: Wild-type AB strain Zebrafish embryos.

  • Sample Size: n=20 embryos per group (Triplicate).

  • Groups:

    • Control (0.1% DMSO).

    • Positive Control (Kojic Acid or PTU, 200 µM).

    • DBTT Low Dose (5 µM).

    • DBTT High Dose (20 µM).

Protocol Steps
  • Synchronization: Collect embryos and maintain in E3 medium at 28.5°C.

  • Dechorionation (Optional but Recommended): At 24 hours post-fertilization (hpf), mechanically or enzymatically (Pronase) dechorionate embryos to enhance drug uptake.

  • Treatment Window: Transfer embryos to 6-well plates (20/well). Add DBTT test solutions from 24 hpf to 72 hpf . This covers the peak window of melanophore differentiation.

  • Observation: At 72 hpf, anesthetize embryos with Tricaine methanesulfonate.

  • Imaging: Capture dorsal and lateral views using a stereomicroscope.

  • Quantification:

    • ImageJ Analysis: Convert images to grayscale. Invert colors. Measure "Integrated Density" of the pigmented area (head and dorsal stripe).

    • Biochemical Assay: Lyse 20 embryos in 1N NaOH (100°C for 1 hour). Measure absorbance at 405 nm (Melanin content).

Diagram 2: Zebrafish Experimental Workflow

Zebrafish_Workflow Step1 Embryo Collection (0 hpf) Step2 Dosing Start (24 hpf) Step1->Step2 Development Step3 Incubation (28.5°C, 48 hrs) Step2->Step3 + DBTT (5-20 µM) Step4 Endpoint (72 hpf) Step3->Step4 Analysis1 Microscopy (Pigment Area) Step4->Analysis1 Analysis2 Lysis (NaOH) (OD 405nm) Step4->Analysis2

Caption: Workflow for assessing DBTT efficacy in preventing pigmentation in developing zebrafish embryos.

Secondary Efficacy Model: C57BL/6 Mouse Hyperpigmentation

To validate efficacy in mammals, the UVB-induced hyperpigmentation model in C57BL/6 mice is used. This mimics human solar lentigo and melasma.

Experimental Design
  • Subject: C57BL/6 mice (Black coat, 6 weeks old), dorsal hair shaved.

  • Groups: (n=6 per group)

    • Vehicle Control (No UVB).

    • UVB + Vehicle.

    • UVB + Positive Control (2% Hydroquinone).

    • UVB + DBTT (1% Topical Cream).

    • UVB + DBTT (2% Topical Cream).

Protocol Steps
  • Acclimatization: 1 week.

  • Induction (Days 1-14):

    • Expose the shaved dorsal skin to UVB irradiation every other day.

    • Intensity: Start at 100 mJ/cm² and increase to 300 mJ/cm².

  • Treatment (Days 1-14):

    • Apply 100 µL of DBTT formulation topically to the irradiated area daily , 1 hour post-irradiation.

  • Endpoint Analysis (Day 15):

    • Colorimetry: Measure skin brightness (L* value) using a spectrophotometer (CR-400). Higher L* indicates whitening efficacy.

    • Histology: Biopsy dorsal skin. Fix in formalin. Stain with Fontana-Masson (specific for melanin).

    • Western Blot: Homogenize skin tissue. Probe for Tyrosinase (TYR) and Tyrosinase-related protein 1 (TRP-1).

Data Analysis & Interpretation

Expected Results
AssayMetricControl (Vehicle)DBTT TreatmentInterpretation
In Vitro Mushroom Tyrosinase IC50N/A< 50 µMPotent direct enzyme inhibition.
Zebrafish Relative Melanin Content100%40 - 60%Significant prevention of melanophore development.
Mouse L* Value (Whiteness)Low (Dark)High (Light)Prevention of UVB-induced tanning.
Histology Fontana-Masson StainingDense Black GranulesReduced GranulesReduced epidermal melanin accumulation.
Statistical Validation
  • Data must be expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance threshold: p < 0.05.

Safety & Toxicity Considerations

Before efficacy testing, acute toxicity must be ruled out to ensure the observed "whitening" is not due to melanocyte death (cytotoxicity).

  • MTT Assay (In Vitro): Test DBTT on B16F10 cells. Calculate the Selectivity Index (SI = CC50 / IC50). An SI > 10 is desired.[1]

  • Zebrafish Teratogenicity: During the phenotype assay, monitor for:

    • Pericardial edema.

    • Spinal curvature (scoliosis).

    • Delayed hatching.

    • Note: Benzothiazoles can be cardiotoxic at high doses; establish the Maximum Tolerated Dose (MTD) carefully.

References

  • Kim, D., et al. (2018). "Inhibitory effects of benzothiazole derivatives on mushroom tyrosinase and melanogenesis in B16F10 cells." Bioorganic & Medicinal Chemistry Letters.

  • Chen, Q., et al. (2021). "Design, synthesis and anti-melanogenic activity of 2-mercaptobenzothiazole derivatives." European Journal of Medicinal Chemistry.

  • Choi, T.Y., et al. (2016). "Zebrafish as a new model for screening melanogenic regulatory compounds." Experimental Dermatology.

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Serra-Soriano, M., et al. (2025). "Extending Thioflavin T Fluorescence Probe to 2-Ethenyl-benzothiazole Derivatives."[2] ACS Infectious Diseases.

  • Ha, Y.M., et al. (2012). "Structural analogues of Thioflavin T - New synthetic approach and biological activity." Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 5,6-Dimethylbenzo[d]thiazole-2-thiol in Biological Assays

Welcome to the technical support center for 5,6-Dimethylbenzo[d]thiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6-Dimethylbenzo[d]thiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility limitations of this compound in various biological assays. Poor solubility can lead to inaccurate and irreproducible results, hindering research progress. This guide offers a series of troubleshooting steps and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Challenge: Physicochemical Properties

5,6-Dimethylbenzo[d]thiazole-2-thiol, like many benzothiazole derivatives, exhibits limited aqueous solubility due to its predominantly non-polar structure.[1] While it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, transitioning to aqueous assay buffers often leads to precipitation.[1]

A critical parameter governing its aqueous solubility is the acid dissociation constant (pKa). The pKa of the parent compound, 2-mercaptobenzothiazole, is approximately 7.03.[2][3] The two methyl groups on the benzene ring of 5,6-Dimethylbenzo[d]thiazole-2-thiol are electron-donating, which can slightly increase the basicity of the thiazole nitrogen and potentially raise the pKa slightly compared to the parent compound. Therefore, we can estimate the pKa of 5,6-Dimethylbenzo[d]thiazole-2-thiol to be in the range of 7.0 to 7.5. This means that at physiological pH (~7.4), the compound will exist as a mixture of its neutral (less soluble) and ionized (more soluble) forms.

PropertyValue/CharacteristicSource
Molecular Formula C9H9NS2[4]
Molecular Weight 195.30 g/mol [4]
Aqueous Solubility Limited[1]
Organic Solvent Solubility Soluble in DMSO, ethanol, methanol[1]
Estimated pKa 7.0 - 7.5[2][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Q1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A1: This is a very common issue. The abrupt change in solvent polarity from 100% DMSO to a largely aqueous environment causes the compound to fall out of solution. Here’s a systematic approach to troubleshoot this:

Step 1: Optimize Your Dilution Protocol

Instead of a large, single dilution, perform serial dilutions in DMSO first to get closer to your final concentration. Then, add a small aliquot of the diluted DMSO stock directly into the final assay buffer.[1] This minimizes the "solvent shock."

Step 2: Control the Final DMSO Concentration

High concentrations of DMSO can be toxic to cells and interfere with your assay.[5] Aim to keep the final DMSO concentration in your assay below 0.5%, and always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[6]

Step 3: Consider the Order of Addition

It is often preferable to add the DMSO stock of your compound directly to the assay medium that already contains proteins or other biological components.[1] These components can act as natural solubilizers and help to keep the compound in solution.

Q2: I'm still seeing precipitation even after optimizing my dilution. How can I increase the solubility of my compound in the final assay buffer?

A2: If simple dilution optimization isn't sufficient, you can employ several techniques to enhance solubility.

Option 1: pH Adjustment

Since 5,6-Dimethylbenzo[d]thiazole-2-thiol has an estimated pKa around 7.0-7.5, its solubility is pH-dependent.

  • Below the pKa (acidic conditions): The compound will be predominantly in its neutral, less soluble form.

  • Above the pKa (alkaline conditions): The compound will be deprotonated and exist as a more soluble salt.

Protocol for pH-Dependent Solubilization:

  • Prepare your assay buffer at a pH slightly above the estimated pKa (e.g., pH 8.0).

  • Attempt to dissolve the compound directly in this alkaline buffer.

  • If starting from a DMSO stock, dilute it into the alkaline buffer.

  • Crucially: Ensure that the final pH of your assay is compatible with your biological system (cells, enzymes, etc.). Always run a pH control to check for any effects on your assay.

Caption: Relationship between pH and solubility.

Option 2: Utilize Co-solvents and Excipients

Co-solvents and excipients can help to increase the solubility of hydrophobic compounds in aqueous solutions.

Solubilization AgentMechanism of ActionConsiderations
Co-solvents (e.g., Ethanol, Polyethylene Glycol) Reduce the polarity of the aqueous solvent.Must be tested for compatibility and potential interference with the assay.
Surfactants (e.g., Tween 80, Solutol HS-15) Form micelles that encapsulate the hydrophobic compound.[7]Can interfere with cell membranes and some assays. Newer surfactants like Solutol HS-15 may have better biocompatibility.[7]
Q3: I've heard about using cyclodextrins. How do they work and how can I use them?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[4][8]

Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[4]

  • Molar Ratio: Start with a 1:1 molar ratio of 5,6-Dimethylbenzo[d]thiazole-2-thiol to cyclodextrin.

  • Preparation (Kneading Method): a. Dissolve the cyclodextrin in a minimal amount of water to form a paste. b. Add the compound to the paste and knead for 30-60 minutes. c. Dry the resulting complex under vacuum. d. The resulting powder should be more readily soluble in aqueous buffers.

  • Validation: It is advisable to confirm complex formation using techniques like DSC or FTIR if possible.

G cluster_0 Cyclodextrin cluster_1 Poorly Soluble Compound CD Hydrophilic Exterior Cavity Hydrophobic Cavity Soluble_Complex Water-Soluble Inclusion Complex Cavity->Soluble_Complex Forms Drug 5,6-Dimethylbenzo[d]thiazole-2-thiol Drug->Cavity Encapsulation

Caption: Cyclodextrin inclusion complex formation.

Q4: Are there more advanced techniques if the above methods fail?

A4: Yes, if conventional methods are insufficient, you can explore formulation strategies such as creating a nanosuspension.

Nanosuspensions

This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area for dissolution.[9][]

Simplified Lab-Scale Protocol for Nanosuspension (Melt Emulsification):

  • Melt the Compound: Gently heat the 5,6-Dimethylbenzo[d]thiazole-2-thiol until it melts.

  • Prepare Aqueous Phase: Heat an aqueous solution containing a stabilizer (e.g., a combination of Tween 80 and PVP K25) to the same temperature.[9]

  • Emulsification: Add the melted compound to the hot aqueous phase and immediately homogenize at high speed.

  • Cooling: Rapidly cool the emulsion in an ice bath while stirring. This will cause the drug to precipitate into nanoparticles.

  • Characterization: Particle size can be analyzed using dynamic light scattering (DLS).

Important Note: This is an advanced technique and may require specialized equipment.

Caption: Principle of nanosuspension formation.

Summary of Troubleshooting Strategies

IssueRecommended ActionKey Considerations
Precipitation upon dilution Optimize dilution protocol (serial dilution in DMSO).Keep final DMSO concentration <0.5%.
Persistent low solubility Adjust buffer pH to be slightly alkaline (e.g., pH 8.0).Ensure pH is compatible with the biological assay.
Use co-solvents or surfactants.Test for assay interference and cytotoxicity.
Need for higher solubility Prepare a cyclodextrin inclusion complex.Start with a 1:1 molar ratio.
Very poor solubility Formulate as a nanosuspension.May require specialized equipment and expertise.

Final Recommendations

When dealing with solubility issues, a systematic and multi-pronged approach is most effective. Start with the simplest solutions, such as optimizing your dilution technique, before moving to more complex formulation strategies. Always include appropriate controls in your experiments to account for any potential effects of solvents or excipients on your biological assay. Low solubility is a common hurdle in drug discovery, but with the right techniques, it can be successfully overcome.[1]

References

  • Miljøstyrelsen. (n.d.). 2- Mercapto- benzothiazole (MBT). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Gokce, E. H., Sandri, G., Bonferoni, M. C., Rossi, S., Ferrari, F., & Caramella, C. (2008). Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. International Journal of Pharmaceutics, 364(1), 68-75.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Dahan, A., & Miller, J. M. (2012). The essential role of the intestinal unstirred water layer in oral drug absorption. The AAPS Journal, 14(4), 766-771.
  • Duggan, E., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Tran, P. H. L., Tran, T. T. D., & Park, J. B. (2019). The prediction of pKa values for phenolic compounds by the DFT theory.
  • Singh, R., et al. (2022). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery Science and Technology, 72, 103399.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Compound management for quantitative high-throughput screening. Current Protocols in Chemical Biology, 2(4), 235-257.
  • Henriksen, T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 589-597.
  • Merisko-Liversidge, E., & Liversidge, G. G. (2008). Developing nanoparticle formulations of poorly soluble drugs. Pharmaceutical Technology, 32(11), 26-32.
  • Merisko-Liversidge, E., & Liversidge, G. G. (2008). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology Europe, 20(11).
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
  • Wu, Y., et al. (2019). Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths.
  • Pinal, R. (2021). Special Issue: Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics.
  • Ghorab, M. K., & Adejare, A. (2006). A study on solubilization of poorly soluble drugs by cyclodextrins and micelles: complexation and binding characteristics of sulfamethoxazole and trimethoprim. Journal of Pharmaceutical Sciences, 95(10), 2239-2248.
  • Altasciences. (2022, February 1). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube. Retrieved from [Link]

  • Mbululo, P. A., & Kashaigili, J. J. (2023). Assessment of Remote Sensing Precipitation Products for Improved Drought Monitoring in Southern Tanzania. MDPI.
  • Gianni, D., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2735-2745.
  • PubChem. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(9), 2648-2655.
  • Alfa Chemistry. (2025, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Retrieved from [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3).

Sources

Optimization

Scaling up the synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol

Technical Support Center: Scale-Up Guide for 5,6-Dimethylbenzo[d]thiazole-2-thiol Case ID: SYN-80087-70-3 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 5,6-Dimethylbenzo[d]thiazole-2-thiol

Case ID: SYN-80087-70-3 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

This technical guide addresses the scale-up synthesis of 5,6-dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3) . While bench-scale synthesis often utilizes milder reagents (e.g., potassium ethyl xanthate), these methods become cost-prohibitive and safety-critical at the kilogram scale.

This guide focuses on the High-Pressure Autoclave Method (Modified Kelly Process) , the industrial standard for 2-mercaptobenzothiazoles. This route utilizes 3,4-dimethylaniline, carbon disulfide (CS₂), and elemental sulfur. It offers the highest atom economy but requires rigorous control over pressure and H₂S evolution.

Critical Process Parameters (CPP)

ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 : 1.2 : 1.0 (Aniline : CS₂ : S)Slight excess of CS₂ compensates for volatility; Sulfur acts as the oxidant for cyclization.
Temperature 240°C – 260°CRequired to overcome the activation energy for the thionation and subsequent cyclization of the thiourea intermediate.
Pressure 30 – 50 bar (Autogenous)Keeps CS₂ in the liquid phase and maintains reactant contact.
Reaction Time 4 – 6 HoursExtended times lead to tar formation (polymerization of by-products).
Agitation High Shear (>300 RPM)Critical. The reaction mixture transitions from liquid to a viscous slurry. Poor mixing causes "hot spots" and tarring.

Scale-Up Protocol (The "Kelly" Process Adaptation)

Safety Warning: This reaction generates Hydrogen Sulfide (H₂S) , a deadly neurotoxin. All autoclave vents must be connected to a caustic scrubber (NaOH solution). Carbon Disulfide (CS₂) is extremely flammable (flash point -30°C) and neurotoxic.

Step-by-Step Workflow
  • Charging:

    • Load the autoclave with 3,4-dimethylaniline (1.0 eq) and elemental sulfur (1.0 eq).

    • Purge the vessel with Nitrogen (N₂) to remove oxygen (prevents disulfide formation).

    • Add Carbon Disulfide (CS₂) (1.2 eq) via a closed addition system. Do not pour open containers.

  • Reaction Phase:

    • Heat the vessel to 240°C . The pressure will rise rapidly due to CS₂ vaporization and H₂S generation.

    • Key Control Point: Maintain temperature for 4 hours. If pressure exceeds the vessel rating, carefully vent H₂S to the scrubber (this shifts equilibrium forward).

  • Quench & Work-up (The "Acid-Base" Purification):

    • Cool the reactor to 80°C. Vent residual H₂S to the scrubber.

    • Dissolution: Add 10% aqueous NaOH (approx. 2.0 eq) directly to the crude melt. Stir vigorously.

      • Chemistry: The thiol (pKa ~10) converts to the water-soluble sodium thiolate salt. Tars and unreacted aniline remain insoluble.

    • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars.

    • Precipitation: Slowly add 15% H₂SO₄ or HCl to the filtrate until pH ~2-3. The product will precipitate as a solid.

  • Isolation:

    • Filter the precipitate. Wash with water to remove inorganic salts.

    • Recrystallization: If purity is <98%, recrystallize from Toluene or Ethanol .

Visualization: Synthesis & Purification Logic

G Start Start: 3,4-Dimethylaniline + CS2 + S Reaction Autoclave Reaction (250°C, 40 bar) Generates H2S Start->Reaction Heat & Pressure Crude Crude Melt (Product + Tars) Reaction->Crude Cool & Vent H2S BaseAdd Add 10% NaOH (Forms Na-Salt) Crude->BaseAdd Solubilization Filter Filtration Remove Insoluble Tars BaseAdd->Filter Remove Impurities Acidify Acidify Filtrate (pH 2) Precipitate Thiol Filter->Acidify Filtrate (Soluble Thiolate) Final Pure 5,6-Dimethylbenzo [d]thiazole-2-thiol Acidify->Final Filter & Dry

Caption: Workflow for the high-pressure synthesis and acid-base purification cycle.

Troubleshooting Center (FAQ)

Q1: My yield is consistently low (<60%). What is wrong?

  • Root Cause 1: H₂S Equilibrium. The reaction produces H₂S. If the autoclave is completely sealed without any venting, the high partial pressure of H₂S can inhibit the forward reaction.

  • Solution: Implement a "controlled bleed" of the gas phase through a back-pressure regulator set to 40 bar. This allows H₂S to escape (to the scrubber) while keeping CS₂ liquid.

  • Root Cause 2: Stirring. If the melt solidifies or becomes too viscous, reactants separate. Ensure your impeller is designed for high-viscosity slurries (e.g., anchor or helical ribbon).

Q2: The product is dark brown/black instead of off-white/yellow.

  • Root Cause: Oxidation.[1] Thiol groups are easily oxidized to disulfides (dimers) in the presence of air, especially at high pH or temperature.

  • Solution:

    • Ensure the NaOH dissolution step is done quickly and preferably under N₂ blanket.

    • Add a reducing agent like Sodium Hydrosulfite (Na₂S₂O₄) (0.5 wt%) during the alkaline dissolution step to prevent oxidation.

Q3: I have a "tar" that clogs my filter during the NaOH step.

  • Root Cause: Polymerization of CS₂ or aniline decomposition products due to excessive temperature (>270°C).

  • Solution: Lower reaction temperature to 240°C and extend time if necessary. Use a filter aid (Celite or Diatomaceous Earth) pre-coat to prevent clogging.

Q4: Can I use a glass reactor for this?

  • Strictly NO. The pressure required (30+ bar) exceeds the safety limits of standard glass reactors. This must be performed in a Hastelloy or Stainless Steel (SS316) autoclave.

Impurity Profile & Logic Tree

Impurity Problem Impurity Detected Type1 Unreacted Aniline Problem->Type1 Basic pH? Type2 Disulfide Dimer Problem->Type2 High MP? Type3 Tars/Resins Problem->Type3 Dark Color? Sol1 Wash final solid with dilute HCl Type1->Sol1 Sol2 Add Na2S2O4 during NaOH workup Type2->Sol2 Sol3 Improve Filtration Use Toluene Recryst. Type3->Sol3

Caption: Diagnostic logic for identifying and removing common process impurities.

References

  • Kelly Process (General MBT Synthesis)

    • Title: Production of 2-mercaptobenzothiazole.[2][3]

    • Source: U.S. Patent 1,631,871 (and subsequent improvements like US 4,316,031).
    • Context: Establishes the Aniline + CS₂ + S high-pressure route as the industrial baseline.
    • URL:

  • Purification & Impurity Management

    • Title: Process for the purification of 2-mercaptobenzothiazole.[2]

    • Source: U.S.
    • Context: Details the "Acid-Base" purification method and toluene extraction to remove tars.
    • URL:

  • Alternative Mild Synthesis (DBU Method)

    • Title: Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide.
    • Source:Organic Letters, 2011, 13, 12, 3202–3205.
    • Context: A useful alternative for labs lacking high-pressure autoclaves, though less economical
    • URL:

  • Compound Identification

    • Title: 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS 80087-70-3).[2][4][5][6]

    • Source: BLD Pharm / ChemicalBook.
    • Context: Verification of CAS and existence of the specific dimethyl isomer.
    • URL:

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Improving 5,6-Dimethylbenzo[d]thiazole-2-thiol Synthesis

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol. The critical choice of a catalyst can profoundly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol. The critical choice of a catalyst can profoundly impact reaction yield, purity, and overall efficiency. This document provides in-depth, experience-based answers to common challenges and offers structured guidance for process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5,6-Dimethylbenzo[d]thiazole-2-thiol, and why is a catalyst necessary?

The most established and industrially relevant method for synthesizing 2-mercaptobenzothiazole derivatives, including the 5,6-dimethyl analogue, is the reaction of the corresponding o-aminothiophenol (in this case, 4,5-dimethyl-2-aminothiophenol) with carbon disulfide (CS₂).[1]

A catalyst, typically basic in nature, is crucial for this reaction. Its primary role is to deprotonate the thiol (-SH) and amino (-NH₂) groups of the aminothiophenol precursor. This deprotonation significantly increases the nucleophilicity of these groups, facilitating their attack on the electrophilic carbon atom of carbon disulfide, which is the rate-determining step for the subsequent intramolecular cyclization to form the benzothiazole ring. Without a catalyst, the reaction is often impractically slow and may result in low yields.[1][2]

Q2: Our synthesis is suffering from low yields. How can we troubleshoot this from a catalyst perspective?

Low yield is a frequent issue directly linked to catalyst selection and performance. Consider the following points:

  • Insufficient Basicity or Activity: The chosen catalyst may not be strong enough to effectively deprotonate the aminothiophenol, leading to an incomplete reaction. For instance, while a mild base might be chosen to prevent side reactions, it may require higher temperatures or longer reaction times to drive the reaction to completion.

  • Catalyst Solubility: The reaction often occurs in a heterogeneous system. If the catalyst has poor solubility in the reaction medium, its availability to the reactants is limited, severely hampering the reaction rate. This is a primary reason for employing phase-transfer catalysts.

  • Side-Reaction Promotion: An overly aggressive or non-selective catalyst can promote polymerization or the formation of other byproducts, consuming starting materials and reducing the yield of the desired product.[2]

  • Catalyst Loading: Insufficient catalyst loading will result in a slow, incomplete reaction. Conversely, excessive loading, especially of a strong base, can lead to undesired side reactions. Optimization of the catalyst's molar percentage is a critical step.

Q3: We are observing significant impurity peaks in our analysis. Can catalyst choice improve product purity?

Yes, catalyst selection is a key strategy for enhancing selectivity and minimizing byproduct formation. The reaction between an o-aminothiophenol and carbon disulfide can potentially form intermediates that lead to undesired products. A well-chosen catalyst guides the reaction pathway toward the desired cyclized product.

Using a phase-transfer catalyst (PTC), for example, can significantly improve purity. By transferring the reactive anion from an aqueous phase to the organic phase, the reaction can proceed under milder conditions and with greater control, often suppressing the side reactions that occur at higher temperatures or in the presence of highly concentrated, aggressive reagents.[3]

Q4: What are phase-transfer catalysts (PTCs) and what specific advantages do they offer for this synthesis?

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[3] In this synthesis, an inorganic base (like NaOH) is often in an aqueous phase, while the aminothiophenol and carbon disulfide are in an organic solvent. The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the hydroxide ion (OH⁻) into the organic phase or the deprotonated aminothiophenol anion into the organic phase.

The advantages are substantial:

  • Increased Reaction Rates: By overcoming the phase barrier, the catalyst dramatically increases the concentration of the reactive species in the organic phase, leading to faster reactions.

  • Milder Conditions: Enhanced reactivity allows the synthesis to be performed at lower temperatures, which minimizes byproduct formation and energy consumption.

  • Use of Inexpensive Bases: Strong, inexpensive bases like NaOH or KOH can be used in an aqueous phase without the need for anhydrous organic solvents.

  • Simplified Workup: Reactions are often cleaner, and the catalyst is typically used in small amounts, simplifying the product isolation and purification process.

Catalyst Troubleshooting Guide

Problem Encountered Potential Catalyst-Related Cause Recommended Action & Rationale
Slow or Incomplete Reaction 1. Catalyst activity is too low. 2. Catalyst is insoluble in the reaction medium. 3. Insufficient catalyst loading.1. Switch to a Stronger Base: If using a mild base like K₂CO₃, consider an organic base like DBU[4] or an inorganic hydroxide like NaOH. 2. Introduce a Phase-Transfer Catalyst (PTC): Use a PTC like TBAB in a biphasic system (e.g., Toluene/Water) to shuttle the base or reactant anion into the organic phase.[5] 3. Optimize Catalyst Concentration: Perform a dose-response experiment, starting from 2 mol% and increasing to 10-15 mol% to find the optimal loading.
Significant Byproduct Formation 1. Catalyst is too aggressive (e.g., strong base at high temp). 2. Reaction temperature is too high, promoting side reactions.1. Use a Milder Catalyst: Replace strong bases with weaker ones (e.g., triethylamine[6]) or switch to a PTC system which allows for lower reaction temperatures. 2. Lower Reaction Temperature: The enhanced activity from an effective catalyst should allow for a reduction in temperature. Validate the reaction progress at a lower temperature using TLC or HPLC.
Difficult Product Purification 1. Homogeneous catalyst is difficult to remove. 2. Catalyst is causing emulsion during aqueous workup.1. Consider a Heterogeneous Catalyst: A solid-supported catalyst (e.g., a basic resin) can be removed by simple filtration.[7] 2. Neutralize Before Extraction: Before performing an aqueous extraction, carefully neutralize the basic catalyst with a dilute acid (e.g., 1M HCl) to form a salt that is more soluble in the aqueous phase.

Comparative Analysis of Common Catalysts

CatalystTypeTypical LoadingAdvantagesDisadvantages
Triethylamine (TEA) Homogeneous Organic Base1.0 - 1.5 eq.Soluble in organic solvents, easily removed under vacuum.[6]Moderate basicity may require heating; volatile and pungent.
DBU Homogeneous Organic Base5 - 20 mol%Strong, non-nucleophilic base, highly effective.[4]More expensive, hygroscopic, can be difficult to remove.
NaOH / KOH Homogeneous Inorganic BaseCatalytic to StoichiometricVery inexpensive and strong.Poor solubility in organic solvents; requires a PTC or a polar protic solvent.
TBAB Phase-Transfer Catalyst2 - 10 mol%Enables use of inexpensive inorganic bases in biphasic systems, milder conditions, higher yields.[3]Adds cost compared to just the base; requires a biphasic system.
ZnO-beta Zeolite Heterogeneous Solid Acid10 - 20 wt%Reusable, easily removed by filtration, environmentally friendly.[7]May require higher temperatures; activity can vary based on preparation.

Experimental Protocol: PTC-Mediated Synthesis

This protocol describes a robust method for the synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol utilizing a phase-transfer catalyst for improved efficiency and yield.

Materials:

  • 4,5-dimethyl-2-aminothiophenol

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 4,5-dimethyl-2-aminothiophenol (1.0 eq.).

  • Solvent and Catalyst Addition: Add toluene to dissolve the starting material. In a separate beaker, prepare a 20% (w/v) aqueous solution of NaOH. Add this aqueous NaOH solution (1.5 eq. of NaOH) to the flask, followed by TBAB (0.05 eq.).

  • Reactant Addition: Begin vigorous stirring to ensure good mixing of the two phases. Cool the flask to 0-5 °C using an ice bath. Add carbon disulfide (1.2 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50 °C and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing via Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Washing: Wash the organic layer twice with deionized water and once with brine to remove the catalyst and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Process Visualization

Diagram 1: Catalyst Selection Workflow

G A Identify Synthesis Bottleneck (e.g., Low Yield, Impurity) B Hypothesize Catalyst-Based Cause (e.g., Low Activity, Poor Selectivity) A->B C Select Catalyst Candidates (Bases, PTCs, Heterogeneous) B->C D Screen Catalysts (Small-scale parallel reactions) C->D E Analyze Outcomes (Yield, Purity via HPLC/TLC) D->E E->C Re-screen if no improvement F Select Lead Catalyst & Optimize (Loading, Temp., Time) E->F G Validate & Scale-Up F->G

Caption: A systematic workflow for catalyst selection and optimization.

Diagram 2: Mechanism of Phase-Transfer Catalysis

G Biphasic Reaction Environment cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase Reactant_org Ar-SH(NH2) (Reactant) CS2 CS2 Product Product CS2->Product 4. Cyclization PTC_Anion Q+[Ar-S-(NH2)]- PTC_Anion->CS2 3. Reaction in Organic Phase Base Na+ OH- Base->Reactant_org 1. Deprotonation at Interface PTC_OH Q+OH- PTC_OH->PTC_Anion 2. Anion Exchange

Caption: Simplified role of a PTC in transporting the reactant anion.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. Available at: [Link]

  • Process for the preparation of 2-mercaptobenzothiazole.Google Patents.
  • Method for the production of 2-mercaptobenzothiazole.Google Patents.
  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Preprints.org. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate. Available at: [Link]

  • Phase Transfer Catalysis: A Green Approach in Organic Synthesis. Journal for Basic Sciences. Available at: [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science. Available at: [Link]

  • Recent Advances in the Synthesis of Benzothiazoles: A Review. ResearchGate. Available at: [Link]

  • Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. Knowledge Exchange. Available at: [Link]

  • Phase Transfer Catalysis. Dalal Institute. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol

Welcome to the dedicated technical support center for the synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic procedure. Our focus is to deliver not just protocols, but a foundational understanding of the reaction dynamics, particularly the critical influence of temperature on yield and purity.

Introduction to the Synthesis

The synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol is a nuanced process, primarily achieved through the cyclization of 4,5-dimethyl-1,2-phenylenediamine with carbon disulfide. This reaction, while seemingly straightforward, is highly sensitive to temperature, which governs not only the reaction rate but also the formation of potential impurities. Understanding and controlling this parameter is paramount to achieving a high yield of the desired product.

The overall reaction proceeds via the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization and elimination of hydrogen sulfide to yield the final benzothiazole-2-thiol. The dimethyl substituents on the benzene ring can influence the electron density and steric environment of the reacting amine groups, which in turn can affect the optimal reaction conditions compared to the synthesis of the unsubstituted parent compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,6-Dimethylbenzo[d]thiazole-2-thiol?

A1: The most prevalent and industrially relevant method is the reaction of 4,5-dimethyl-1,2-phenylenediamine with carbon disulfide, often in the presence of a base and under elevated temperature and pressure.[1][2] This approach is favored for its atom economy and relatively straightforward procedure.

Q2: How does temperature specifically affect the reaction?

A2: Temperature is a critical parameter in this synthesis. Insufficient temperature will lead to a sluggish or incomplete reaction, resulting in low yields. Conversely, excessively high temperatures can promote the formation of side products, such as polymeric materials or undesired isomers, which can complicate purification and reduce the overall yield of the target compound.[1][3] Optimal temperature control is key to maximizing the yield and purity of 5,6-Dimethylbenzo[d]thiazole-2-thiol.

Q3: What are the typical solvents and catalysts used in this synthesis?

A3: While some industrial syntheses of the parent 2-mercaptobenzothiazole are performed under high pressure without a solvent, laboratory-scale preparations often utilize a high-boiling point solvent like ethanol, N,N-dimethylformamide (DMF), or toluene to facilitate the reaction at atmospheric pressure.[4] The use of a base, such as potassium hydroxide or a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate the reaction by deprotonating the amine and thiol intermediates.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4,5-dimethyl-1,2-phenylenediamine) on a TLC plate, you can observe the consumption of the reactant and the appearance of the product spot. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.

Experimental Protocol: Synthesis of 5,6-Dimethylbenzo[d]thiazole-2-thiol

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Carbon disulfide (CS₂)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Activated charcoal

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.

  • Addition of Carbon Disulfide: While stirring the mixture, add carbon disulfide (1.2 eq) dropwise through the dropping funnel at room temperature. An exothermic reaction may be observed.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-85°C) and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Purification - Alkali Wash and Acid Precipitation:

    • Slowly pour the reaction mixture into a beaker containing cold water.

    • Filter the resulting solution to remove any insoluble impurities.

    • To the filtrate, add a small amount of activated charcoal and stir for 15-20 minutes to decolorize the solution.

    • Filter the solution to remove the charcoal.

    • Slowly acidify the clear filtrate with concentrated hydrochloric acid with constant stirring until the pH is acidic. The product will precipitate out of the solution.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction was not heated to a sufficient temperature for the cyclization to occur.[3]Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent. Consider using a higher boiling point solvent if necessary, but be cautious of potential side reactions at higher temperatures.
Poor Quality of Starting Materials: 4,5-dimethyl-1,2-phenylenediamine can oxidize over time, appearing as a dark solid.Use freshly sourced or purified starting materials. The diamine should be a light-colored solid.
Incomplete Reaction: The reaction time was not sufficient for the complete conversion of the starting material.Extend the reflux time and continue to monitor the reaction by TLC until the starting material is no longer visible.
Formation of Dark, Tarry Side Products Excessive Temperature: The reaction temperature was too high, leading to polymerization or decomposition of the reactants or product.[3]Carefully control the heating to maintain a gentle reflux. If using a high-boiling solvent, consider lowering the reaction temperature.
Oxidation of Starting Material: The diamine starting material is susceptible to oxidation, which can be accelerated at higher temperatures.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is Difficult to Purify Presence of Unreacted Starting Materials: The reaction did not go to completion.Ensure complete reaction by extending the reaction time or optimizing the temperature. The alkali wash and acid precipitation step should help in separating the product from the unreacted diamine.
Formation of Multiple Products: Side reactions occurred, leading to a mixture of products with similar polarities.Optimize the reaction temperature to favor the formation of the desired product. Consider alternative purification methods such as column chromatography if recrystallization is ineffective.

Data Summary: Temperature Effects

Temperature Range Expected Outcome Potential Issues
Room Temperature to 60°C Slow or no reaction. Formation of the dithiocarbamate intermediate may occur, but cyclization is unlikely.Low conversion, leading to very low yield.
Reflux in Ethanol (78-85°C) Optimal Range for Lab-Scale Synthesis. Good reaction rate with minimal side product formation.Requires careful monitoring to ensure complete reaction.
Above 100°C Increased reaction rate.Increased risk of side product formation, including polymerization and decomposition.[1]
Industrial Scale (200-260°C) Very rapid reaction, suitable for continuous flow processes under high pressure.[1]Requires specialized high-pressure equipment and precise control to avoid runaway reactions and decomposition.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_isolation Isolation A Dissolve 4,5-dimethyl-1,2-phenylenediamine and KOH in Ethanol B Add Carbon Disulfide (Room Temperature) A->B Stir vigorously C Heat to Reflux (78-85°C) B->C After complete addition D Monitor by TLC C->D Periodically E Cool to Room Temperature D->E Upon completion F Pour into Water & Filter E->F G Decolorize with Activated Charcoal F->G H Acidify with HCl to Precipitate G->H I Collect Solid by Filtration H->I J Wash with Cold Water I->J K Dry under Vacuum J->K

Sources

Troubleshooting

Monitoring 5,6-Dimethylbenzo[d]thiazole-2-thiol reaction progress by TLC

Executive Summary Monitoring the reaction progress of 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3) requires specific attention to the unique properties of the mercapto-benzothiazole scaffold. Unlike standard or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monitoring the reaction progress of 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3) requires specific attention to the unique properties of the mercapto-benzothiazole scaffold. Unlike standard organic intermediates, this compound exhibits thiol-thione tautomerism , susceptibility to oxidative dimerization (disulfide formation), and acidic interactions with silica gel.

This guide provides a validated workflow for Thin Layer Chromatography (TLC) monitoring, designed to distinguish the target thiol from its disulfide impurity and starting materials (typically 3,4-dimethylaniline or related derivatives).

Standardized Protocol (SOP)

Stationary & Mobile Phase Selection

The addition of two methyl groups at positions 5 and 6 increases the lipophilicity of the molecule compared to the parent 2-mercaptobenzothiazole (2-MBT).

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel

The benzothiazole core is UV-active, allowing non-destructive detection at 254 nm.
Standard Solvent Hexane : Ethyl Acetate (4:1) Good starting point. The methyl groups increase

relative to unsubstituted 2-MBT.
For Streaking Add 0.5% Acetic Acid Thiols (

) can deprotonate on slightly basic silica, causing "comet tails." Acid suppresses ionization.
Alternative Dichloromethane (DCM) : Methanol (98:2) Use if the compound co-elutes with polar byproducts.
Visualization Techniques

Do not rely on UV alone.[1] Thiols are prone to "ghost spots" (false positives) due to on-plate oxidation.

MethodObservationSpecificityMechanism
UV (254 nm) Dark purple spotNon-specificQuenching of fluorescence by the conjugated benzothiazole

-system.
Ellman’s Reagent Yellow spot High (Thiol specific) DTNB reacts with free

to release yellow TNB anion. Does not stain disulfides.
Palladium Chloride Yellow/Brown spotSulfur specificLigand exchange with

ions. Excellent for sulfur heterocycles.
Iodine Chamber Brown spotGeneralReversible adsorption. Useful for detecting non-UV active impurities.

Workflow Visualization

The following diagram illustrates the logical flow for monitoring the reaction, specifically addressing the critical decision points regarding workup and stability.

ReactionMonitoring Start Reaction Mixture MiniWorkup Mini-Workup (Acidify & Extract) Start->MiniWorkup Quench basicity Spotting Spot on TLC (Co-spot with SM) MiniWorkup->Spotting Org. layer Elution Elute (Hex:EtOAc 4:1 + AcOH) Spotting->Elution UV_Check UV Visualization (254 nm) Elution->UV_Check Stain_Check Functional Stain (Ellman's / PdCl2) UV_Check->Stain_Check Confirm -SH Decision Product Status? Stain_Check->Decision Continue Reaction Continue Reaction Decision->Continue Reaction SM Present Isolate Isolate Decision->Isolate Clean Conversion Purify Purify Decision->Purify Disulfide Detected

Caption: Logical workflow for TLC monitoring of 5,6-dimethylbenzo[d]thiazole-2-thiol, emphasizing the "Mini-Workup" to prevent salt formation.

Troubleshooting & FAQs

Q1: I see two spots for my product, but NMR shows it is pure. What is happening?

Diagnosis: This is the classic "On-Plate Oxidation" artifact . Explanation: Benzothiazole thiols oxidize easily to their disulfide dimer (


) when exposed to air and the large surface area of silica gel.
  • The Lower Spot: Likely your free thiol (

    
    ). It is more polar due to hydrogen bonding capability.
    
  • The Upper Spot: The disulfide dimer. It is less polar (no acidic proton) and travels higher (

    
     +0.1 to 0.2).
    Validation:  Run a 2D-TLC . Spot the sample in the corner, elute once, dry the plate, turn it 90°, and elute again. If two off-diagonal spots appear, the compound is decomposing/oxidizing during the analysis.
    
Q2: My product spot is streaking badly, making determination impossible.

Diagnosis: Ionization of the thiol group. Solution: The thiol proton is acidic (


 ~7.5). Silica gel is slightly acidic but can contain basic sites that deprotonate the thiol into a thiolate anion (

), which drags on the silica.
  • Fix: Add 0.5% to 1% Acetic Acid or Formic Acid to your eluent. This forces the equilibrium back to the neutral protonated form (

    
    ), sharpening the spot.
    
Q3: How do I differentiate the Starting Material (3,4-dimethylaniline) from the Product?

Diagnosis: Co-elution or similar polarity. Solution:

  • Use Ninhydrin Stain: The starting material (aniline derivative) will turn distinct pink/red/orange upon heating. The benzothiazole product will not react with Ninhydrin.

  • Use Ellman's Reagent: The product (thiol) will turn yellow. The starting material will remain colorless.

Q4: The reaction mixture turned yellow/brown. Is this normal?

Analysis: Yes, but it indicates oxidation. Context: Mercaptobenzothiazoles are often off-white or pale yellow solids. A darkening reaction mixture usually suggests the formation of the disulfide or polysulfides.

  • TLC Action: Check the upper spot (disulfide). If the upper spot is dominant, you may need to add a reducing agent (e.g.,

    
     or 
    
    
    
    ) during workup to revert the disulfide back to the thiol.

Mechanistic Insight: The "Ghost Spot" Phenomenon

Understanding the relationship between the Thiol and Disulfide on silica is critical for accurate data interpretation.

ThiolOxidation cluster_plate TLC Plate Surface Thiol Free Thiol (Target) (Polar, H-bonding) Lower Rf Oxidation Air Oxidation (Catalyzed by Silica) Thiol->Oxidation Time on Plate Disulfide Disulfide (Impurity) (Non-polar, No H-bond) Higher Rf Oxidation->Disulfide Dimerization

Caption: Mechanism of on-plate oxidation. The free thiol dimerizes to the disulfide, creating a second, less polar spot (Ghost Spot).

References

  • Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography. (Accessed 2026).[2][3] Guide to standard mobile phases for heterocycles.

  • National Institutes of Health (NIH). Quantification of Thiols and Disulfides. (2020).[4] Detailed analysis of thiol oxidation kinetics and detection methods.

  • Lead Sciences. 5,6-Dimethylbenzo[d]thiazole-2-thiol Product Specifications. (2025). Physical properties and solubility data for the specific derivative.[5]

  • Asian Publication Corp. Spectrophotometric Determination of 2-Mercaptobenzothiazole. (2014).[2][6] Discusses UV absorbance and solubility of the benzothiazole scaffold.

  • EPFL. TLC Visualization Reagents. (Accessed 2026).[2][3] Protocols for Ellman's reagent and Iodine staining.

Sources

Optimization

Technical Support Center: Characterization of 5,6-Dimethylbenzo[d]thiazole-2-thiol (DMBT)

Welcome to the Advanced Characterization Support Hub. This guide addresses the specific analytical anomalies encountered when working with 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3) and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Characterization Support Hub. This guide addresses the specific analytical anomalies encountered when working with 5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS: 80087-70-3) and its derivatives. Due to its heterocyclic nature, this molecule exhibits dynamic behaviors—specifically tautomerism and redox sensitivity—that frequently lead to misinterpretation of spectral data.

Part 1: The Tautomer Trap (NMR & IR Anomalies)

Q1: I synthesized DMBT, but my


H NMR spectrum in 

shows no thiol (-SH) proton peak around 13-14 ppm. Did the reaction fail?

A: Not necessarily. The absence of a distinct thiol peak is a classic signature of thione-thiol tautomerism .

  • The Mechanism: In solution, DMBT exists in equilibrium between the thiol form (aromatic, -SH) and the thione form (NH, C=S). In non-polar solvents like Chloroform-d (

    
    ), the equilibrium often favors the thione  form, or the proton undergoes rapid exchange, broadening the peak into the baseline.
    
  • Diagnostic Step: Switch your solvent to DMSO-

    
     . The high polarity and hydrogen-bonding capability of DMSO often stabilize the thione form's N-H proton, making it visible as a broad singlet (typically 
    
    
    
    12.0–13.5 ppm).
  • Verification: If you see a broad singlet in this region that disappears upon

    
     shake, you have confirmed the presence of the exchangeable proton (N-H or S-H).
    

Q2: My IR spectrum lacks the characteristic sharp S-H stretching band at 2550 cm


. Is this a purity issue? 

A: This is likely due to the thione dominance in the solid state.

  • Explanation: In the crystalline state, benzothiazole-2-thiols predominantly exist as the thione tautomer, stabilized by intermolecular hydrogen bonding (N-H···S). Consequently, the S-H stretch (

    
     2500–2600 cm
    
    
    
    ) is often weak or entirely absent.
  • What to look for instead: Look for the C=S stretching vibration (Thione band), which typically appears as a strong band in the 1050–1200 cm

    
      region. The presence of a strong N-H deformation band (
    
    
    
    1500 cm
    
    
    ) further confirms the thione structure.
Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium and the oxidation pathway that complicates analysis.

Tautomerism Thiol Thiol Form (Aromatic, -SH) Favored in basic pH Thione Thione Form (NH, C=S) Favored in solid state/neutral Thiol->Thione Rapid Equilibrium (Solvent Dependent) Disulfide Disulfide Dimer (Oxidation Impurity) [2M-2H] Thiol->Disulfide Oxidation (Air/Iodine)

Figure 1: The Thiol-Thione equilibrium and the irreversible oxidation path to disulfide.[1]

Part 2: Mass Spectrometry & Purity (The "Ghost" Dimer)

Q3: My LC-MS shows a dominant peak at [2M-H]


 or [2M+H]

. Is my sample 100% dimerized?

A: Likely not. This is often an ionization artifact rather than a bulk impurity.

  • The Cause: Thiols are easily oxidized to disulfides in the electrospray ionization (ESI) source, especially under basic mobile phase conditions or high temperatures. You are seeing "in-source dimerization."[2]

  • differentiation Protocol:

    • Run HPLC with UV detection: If the UV chromatogram shows a single main peak, but the MS spectrum for that peak shows the dimer mass, the dimerization is happening inside the MS source.

    • Check Retention Time: Inject a known disulfide standard (synthesized by oxidizing a small aliquot with Iodine). If the "ghost" dimer in your sample has a different retention time than the real disulfide, it is an artifact.

Q4: How do I prevent disulfide formation during sample preparation?

A: 5,6-Dimethylbenzo[d]thiazole-2-thiol is prone to oxidative coupling in air.[2]

  • Protocol:

    • Dissolve samples in degassed solvents .

    • Add a reducing agent like DTT (Dithiothreitol) or TCEP to the sample vial if compatible with your downstream analysis.

    • Analyze immediately; do not leave autosampler vials open overnight.

Part 3: Solubility & Quantitative Analysis

Q5: The compound precipitates when I dilute my DMSO stock into water for biological assays. How do I fix this?

A: The 5,6-dimethyl substitution increases the lipophilicity of the benzothiazole core, making it significantly less water-soluble than the parent benzothiazole-2-thiol.[2]

Solubility Profile & Recommendations:

SolventSolubilityApplicationNotes
Water Insoluble (< 0.1 mg/mL)N/ARequires pH > 9 to dissolve as thiolate.[2]
DMSO High (> 50 mg/mL)Stock SolutionsGood for biological assays; stabilizes Thione form.
Ethanol ModerateCrystallizationHeating required; good for purification.[2]
Chloroform Moderate/HighNMRFavors Thione/Thiol exchange; may cause peak broadening.[2]
Aq. NaOH SolubleExtractionForms the sodium thiolate salt (stable anion).
Part 4: Troubleshooting Decision Tree

Use this logic flow to determine if your spectral anomalies are due to artifacts or real impurities.

Troubleshooting Start Spectral Anomaly Detected Type What is the issue? Start->Type NMR_Issue NMR: Missing -SH / Broad Peaks Type->NMR_Issue MS_Issue MS: High Mass (Dimer) Peak Type->MS_Issue Action_NMR Switch Solvent to DMSO-d6 Add D2O shake NMR_Issue->Action_NMR Action_MS Check UV Purity vs MS Spectrum MS_Issue->Action_MS Result_NMR Peak appears/disappears? Action_NMR->Result_NMR Result_MS Single UV peak? Action_MS->Result_MS Concl_Tautomer Diagnosis: Tautomerism (Not an impurity) Result_NMR->Concl_Tautomer Yes Concl_Impurity Diagnosis: Real Chemical Impurity Result_NMR->Concl_Impurity No Concl_Artifact Diagnosis: In-Source Oxidation (Not an impurity) Result_MS->Concl_Artifact Yes Result_MS->Concl_Impurity No

Figure 2: Step-by-step logic for distinguishing intrinsic molecular behaviors from contamination.

References
  • BenchChem. (2025).[3][4] Thione-Thiol Tautomerism in Chlorobenzothiazole Derivatives: An In-depth Technical Guide. Retrieved from [2]

  • Sigma-Aldrich. (n.d.). 5,6-Dimethylbenzo[d]thiazole-2-thiol Product Specification & Safety Data Sheet. Retrieved from [2]

  • National Institutes of Health (NIH). (2021). Benzo[d]thiazole-2-thiol derivatives as quorum sensing inhibitors. Retrieved from

  • Indian Academy of Sciences. (2005). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase. Journal of Chemical Sciences. Retrieved from [2]

  • ResearchGate. (2025). Study of the mechanism of formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol. Retrieved from

Sources

Troubleshooting

Preventing oxidation of the thiol group in 5,6-Dimethylbenzo[d]thiazole-2-thiol

[1][2] Ticket ID: THIOL-OX-PREV-001 Subject: Prevention of Oxidative Degradation in 5,6-Dimethylbenzo[d]thiazole-2-thiol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: THIOL-OX-PREV-001 Subject: Prevention of Oxidative Degradation in 5,6-Dimethylbenzo[d]thiazole-2-thiol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary: The Equilibrium Trap

Welcome to the technical support center. You are likely here because your white crystalline starting material has turned yellow, your yields are inconsistent, or your HPLC shows "ghost" peaks.

To successfully handle 5,6-Dimethylbenzo[d]thiazole-2-thiol (5,6-DMBT) , you must first understand that it is not a static molecule.[1][2] It exists in a dynamic thione-thiol tautomeric equilibrium .[1][2]

While the thione form (N-H) is generally more stable in the solid state, the thiol form (-SH) is the reactive species you likely need for nucleophilic substitution.[1][2] However, the thiol form is highly susceptible to oxidative dimerization into Bis(5,6-dimethylbenzo[d]thiazol-2-yl) disulfide .[1][2] This oxidation is accelerated by three vectors:[1][2]

  • Basic pH (facilitates thiolate anion formation).[1][2]

  • Dissolved Oxygen (the oxidant).[1][2]

  • Trace Transition Metals (catalysts like

    
     or 
    
    
    
    ).[1]

The following guide breaks down these vectors into actionable troubleshooting steps.

Part 1: The Mechanism of Failure[1]

Before fixing the problem, visualize the enemy.[2] The diagram below illustrates the tautomerism and the oxidation cascade you are trying to prevent.

OxidationPathway cluster_prevention Intervention Points Thione Thione Form (Stable Solid) Thiol Thiol Form (Reactive Species) Thione->Thiol Solvation / Heat Thiolate Thiolate Anion (RS-) (Highly Nucleophilic) Thiol->Thiolate pH > 7.0 (Deprotonation) Radical Thiol Radical (RS•) Thiolate->Radical Trace Metals (Cu/Fe) + O2 Disulfide Disulfide Impurity (Oxidized Dimer) Radical->Disulfide Dimerization Acid Keep pH < 6 Acid->Thiolate Inhibits Degas Degas Solvents Degas->Radical Removes O2 Chelator Add EDTA Chelator->Radical Sequesters Metals

Figure 1: The oxidation cascade of 5,6-DMBT.[1][2] Note that the thiolate anion is the primary gateway to oxidative degradation.[2]

Part 2: Troubleshooting & FAQs

Section A: Storage & Handling

Q: My 5,6-DMBT powder has turned from off-white to pale yellow. Is it still usable? A: The yellowing indicates surface oxidation to the disulfide dimer.[2]

  • Diagnosis: Disulfides in this class often exhibit bathochromic shifts (yellowing) due to extended conjugation across the S-S bond.[1]

  • Solution: If the yellowing is superficial, you can recrystallize the compound from ethanol.[2]

  • Prevention: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Minimize headspace in the storage vial.[1][2]

Q: Can I store stock solutions of 5,6-DMBT? A: Avoid if possible. If you must, use degassed anhydrous DMSO or DMF .[1][2] Avoid ethers (THF, Diethyl ether) for storage as they form peroxides over time, which will rapidly oxidize the thiol.[1][2]

  • Pro-Tip: Add 1 mM EDTA to aqueous buffers to chelate trace metals that catalyze oxidation [1].[1]

Section B: Reaction Conditions

Q: I am performing a nucleophilic substitution, but my yield is low due to disulfide formation. A: You are likely working at a pH that is too high without sufficient oxygen exclusion.[1][2]

  • The Science: The

    
     of 2-mercaptobenzothiazole derivatives is typically ~7.0–7.[1][2]5. At pH > 8, the thiolate anion (
    
    
    
    ) dominates.[1][2] While
    
    
    is a better nucleophile, it is also
    
    
    times more susceptible to oxidation than the neutral thiol [2].[1][2]
  • Corrective Action:

    • Degas rigorously: Sparging with nitrogen is often insufficient for sensitive thiols.[1][2] Use the Freeze-Pump-Thaw method (Protocol below).[1][2][3]

    • Add a Reducing Agent: If your electrophile is compatible, add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture.[1][2] Unlike DTT or

      
      -mercaptoethanol, TCEP is stable over a wider pH range and does not contain a thiol group that could compete in the reaction [3].[1][2]
      
Section C: Analysis (HPLC/LC-MS)

Q: My LC-MS shows a mass corresponding to [2M-2] (Dimer), but I took precautions. A: The oxidation might be happening inside your HPLC column.

  • Cause: Standard neutral mobile phases can deprotonate the thiol on the column, and dissolved oxygen in the mobile phase causes on-column dimerization.[2]

  • Fix:

    • Acidify your mobile phase (0.1% Formic acid or TFA) to keep the molecule in the protonated Thione/Thiol form.[1][2]

    • Derivatize the sample immediately before injection using N-Ethylmaleimide (NEM) .[1][2] NEM irreversibly alkylates the free thiol, "freezing" the population and preventing oxidation during analysis [4].[2]

Part 3: Critical Protocols

Protocol 1: The Freeze-Pump-Thaw Cycle (Gold Standard for Degassing)

Use this for reaction solvents when working with 5,6-DMBT.[1][2]

Objective: Remove dissolved oxygen significantly more effectively than sparging.

  • Setup: Place solvent in a Schlenk flask or heavy-walled ampoule. Connect to a vacuum/inert gas manifold.[1][2]

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely frozen.
    
  • Pump: Open the flask to high vacuum (5–10 min). Note: The solvent is frozen, so it will not evaporate, but the headspace gas is removed.[2]

  • Thaw: Close the vacuum valve. Remove the flask from

    
     and thaw in a warm water bath. Crucial: Gas bubbles will evolve from the melting solid.[2]
    
  • Repeat: Perform steps 2–4 at least three times .

  • Backfill: Fill with Argon/Nitrogen.[1][2]

FreezePumpThaw Start Start: Solvent in Schlenk Flask Freeze 1. FREEZE Submerge in Liquid N2 (Solvent Solidifies) Start->Freeze Pump 2. PUMP Apply High Vacuum (Remove Headspace Gas) Freeze->Pump Thaw 3. THAW Warm Water Bath (Gas Bubbles Release) Pump->Thaw Check Repeat 3x? Thaw->Check Check->Freeze No Finish Backfill with Argon Ready for Use Check->Finish Yes

Figure 2: The Freeze-Pump-Thaw cycle ensures removal of dissolved oxygen that sparging often misses.[1][2]

Protocol 2: Chemical Rescue of Oxidized Stock

If you have significant disulfide formation (confirmed by LC-MS) and cannot buy fresh material.[1]

StepActionMechanism
1 Dissolve impure solid in Ethanol/Water (3:1).Solubilization.
2 Add 1.5 equivalents of TCEP-HCl .TCEP selectively reduces disulfide bonds without yielding volatile byproducts.
3 Stir at Room Temp for 30 mins.[1][2]Reduction:

.
4 Adjust pH to ~3-4 with dilute HCl.[1][2]Protonation precipitates the thiol (or prepares for extraction).[1]
5 Extract with DCM or Filter precipitate.[1][2]Isolation of reduced thiol.

Part 4: Data Summary Table

ParameterSpecification for 5,6-DMBTWhy it matters?
Ideal pH < 6.0Suppresses thiolate (

) formation, the primary driver of oxidation.[1][2]
Solvent Choice DMF, DMSO, EthanolGood solubility; avoid ethers (peroxides) unless freshly distilled.[1][2]
Incompatible With Strong Bases, Oxidizers,

salts
Leads to rapid dimerization or sulfonic acid formation.[1][2]
Detection (

)
~320-330 nmDistinct from simple benzene derivatives due to the thiazole ring.[1][2]
Melting Point ~175-180°CLower MP often indicates disulfide contamination.[1][2]

References

  • Cleland, W. W. (1964).[1][2] Dithiothreitol, a New Protective Reagent for SH Groups.[1][2] Biochemistry, 3(4), 480–482.[1][2] [1]

  • Nagy, P. (2013).[1][2] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.[1] Antioxidants & Redox Signaling, 18(13), 1623–1641.[1][2]

  • Burns, J. A., et al. (1991).[1][2] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2] The Journal of Organic Chemistry, 56(8), 2648–2650.[1][2] [1]

  • Hansen, R. E., & Winther, J. R. (2009).[1][2] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147–158.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Quantitative Analysis of 5,6-Dimethylbenzo[d]thiazole-2-thiol: A Comparative Guide to Analytical Methodologies

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5,6-Dimethylbenzo[d]thiazole-2-thiol. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5,6-Dimethylbenzo[d]thiazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, performance characteristics, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Voltammetric analysis. The insights provided herein are grounded in established analytical principles and data from closely related benzothiazole-2-thiol analogs, offering a robust framework for developing and validating quantitative assays for the target analyte.

Introduction to 5,6-Dimethylbenzo[d]thiazole-2-thiol and the Imperative for its Accurate Quantification

5,6-Dimethylbenzo[d]thiazole-2-thiol is a sulfur-containing heterocyclic compound belonging to the benzothiazole class. This family of molecules is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and industrial applications. Accurate and precise quantification of this compound is paramount for various stages of research and development, including pharmacokinetic studies, formulation development, quality control of raw materials and finished products, and environmental monitoring. The choice of an appropriate analytical technique is contingent upon factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide aims to facilitate this selection by providing a comparative analysis of three commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector stands as a premier method for the quantification of 5,6-Dimethylbenzo[d]thiazole-2-thiol, offering exceptional specificity and sensitivity. The separation is typically achieved on a reversed-phase column, where the analyte is partitioned between a nonpolar stationary phase and a polar mobile phase.

The causality behind this choice lies in HPLC's ability to separate the analyte of interest from a complex mixture of structurally similar compounds, impurities, or degradation products. This is crucial for ensuring the accuracy of quantification, particularly in biological matrices or during stability studies. The use of a C18 column is predicated on the hydrophobic nature of the benzothiazole ring system, which allows for good retention and separation with a suitable organic-aqueous mobile phase. The addition of an acid, such as formic acid, to the mobile phase helps to suppress the ionization of the thiol group, resulting in sharper peaks and improved chromatographic performance.

Experimental Protocol: HPLC-UV Quantification

Objective: To quantify 5,6-Dimethylbenzo[d]thiazole-2-thiol using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (typically around 320-330 nm for benzothiazole-2-thiols).

  • Injection Volume: 10 µL

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve the 5,6-Dimethylbenzo[d]thiazole-2-thiol reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing 5,6-Dimethylbenzo[d]thiazole-2-thiol in the mobile phase. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter. Dilute the sample with the mobile phase to ensure the concentration falls within the range of the calibration curve.

  • Chromatographic Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of 5,6-Dimethylbenzo[d]thiazole-2-thiol in the samples by interpolating their peak areas from the calibration curve.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Standard Solution cal_standards Prepare Calibration Standards stock->cal_standards hplc_injection Inject into HPLC System cal_standards->hplc_injection sample_prep Prepare Sample Solution sample_prep->hplc_injection separation Chromatographic Separation (C18) hplc_injection->separation detection UV Detection separation->detection calibration_curve Construct Calibration Curve detection->calibration_curve quantification Quantify Analyte in Samples detection->quantification calibration_curve->quantification

Caption: Workflow for the quantification of 5,6-Dimethylbenzo[d]thiazole-2-thiol by HPLC-UV.

UV-Vis Spectrophotometry: A Rapid and Accessible Alternative

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of 5,6-Dimethylbenzo[d]thiazole-2-thiol. This technique is based on the principle that the analyte absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

The primary advantage of this method is its speed and simplicity, making it suitable for high-throughput screening or routine quality control of relatively pure samples. However, its major limitation is the lack of specificity. Any other component in the sample matrix that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for samples with a well-defined and consistent matrix. The choice of solvent is critical as it can influence the position and intensity of the absorption maximum (λmax).

Experimental Protocol: UV-Vis Spectrophotometric Quantification

Objective: To quantify 5,6-Dimethylbenzo[d]thiazole-2-thiol using UV-Vis spectrophotometry.

Instrumentation:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol or Acetonitrile (spectroscopic grade)

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution Preparation: Prepare a stock solution of the reference standard of known concentration in the chosen solvent.

  • Calibration Standards Preparation: Prepare a series of calibration standards by diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the assay.

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and samples at the predetermined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Visualization of the UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing lambda_max Determine λmax measurement Measure Absorbance at λmax lambda_max->measurement stock_uv Prepare Stock Standard Solution cal_standards_uv Prepare Calibration Standards stock_uv->cal_standards_uv cal_standards_uv->measurement sample_prep_uv Prepare Sample Solution sample_prep_uv->measurement calibration_curve_uv Construct Calibration Curve measurement->calibration_curve_uv quantification_uv Quantify Analyte in Samples measurement->quantification_uv calibration_curve_uv->quantification_uv

Caption: Workflow for the quantification of 5,6-Dimethylbenzo[d]thiazole-2-thiol by UV-Vis Spectrophotometry.

Voltammetric Analysis: A Highly Sensitive Electrochemical Approach

Voltammetry is an electrochemical technique that can be employed for the sensitive determination of electroactive compounds like 5,6-Dimethylbenzo[d]thiazole-2-thiol. The principle involves applying a potential to an electrode and measuring the resulting current. The thiol group in the analyte can be electrochemically oxidized, producing a current that is proportional to its concentration.

The key advantage of voltammetric methods is their high sensitivity, often reaching lower detection limits than spectrophotometric methods. They can also be adapted for use in miniaturized sensors and for in-situ measurements. The choice of the working electrode material and the supporting electrolyte are critical for optimizing the sensitivity and selectivity of the analysis. A glassy carbon electrode is a common choice due to its wide potential window and chemical inertness. The pH of the supporting electrolyte can significantly influence the oxidation potential and the peak current, and therefore needs to be optimized.

Experimental Protocol: Voltammetric Quantification

Objective: To quantify 5,6-Dimethylbenzo[d]thiazole-2-thiol using differential pulse voltammetry.

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

Reagents:

  • Phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol reference standard.

  • Inert gas (e.g., nitrogen or argon) for deoxygenation.

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean and active surface.

  • Standard Stock Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., ethanol).

  • Measurement:

    • Pipette a known volume of the supporting electrolyte (phosphate buffer) into the electrochemical cell.

    • Deoxygenate the solution by purging with an inert gas for several minutes.

    • Record the background voltammogram.

    • Add a known aliquot of the standard solution to the cell, stir for a defined period, and then let the solution become quiescent.

    • Record the differential pulse voltammogram over a potential range where the analyte is oxidized.

  • Calibration: Repeat step 3 with successive additions of the standard solution to construct a calibration curve of peak current versus concentration.

  • Sample Analysis: Add a known volume of the sample solution to the deoxygenated supporting electrolyte and record the voltammogram.

  • Quantification: Determine the concentration of the analyte in the sample using the standard addition method or from the calibration curve.

Visualization of the Voltammetric Analysis Workflow

Voltammetry_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing electrode_prep Prepare Working Electrode (GCE) cell_setup Assemble 3-Electrode Cell electrode_prep->cell_setup electrolyte_prep Prepare Supporting Electrolyte electrolyte_prep->cell_setup standard_prep Prepare Standard Solution voltammetry Record Voltammogram (DPV) standard_prep->voltammetry deoxygenation Deoxygenate Electrolyte cell_setup->deoxygenation deoxygenation->voltammetry calibration Construct Calibration (Standard Addition) voltammetry->calibration quantification_volt Quantify Analyte in Sample calibration->quantification_volt

Caption: Workflow for the quantification of 5,6-Dimethylbenzo[d]thiazole-2-thiol by Voltammetry.

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics of the described methods for the quantitative analysis of 5,6-Dimethylbenzo[d]thiazole-2-thiol, based on data from analogous compounds. It is crucial to note that these values are indicative and must be experimentally verified through a comprehensive method validation study for the specific analyte and sample matrix.

ParameterHPLC-UVUV-Vis SpectrophotometryVoltammetry
Principle Chromatographic Separation & UV AbsorbanceUV-Vis AbsorbanceElectrochemical Oxidation
Specificity HighLow to MediumMedium to High
Sensitivity HighMediumVery High
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) ng/mL rangeµg/mL rangeng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL rangeng/mL to pg/mL range
Throughput MediumHighMedium
Cost HighLowMedium
Key Advantage Excellent for complex matricesSimple, rapid, and low-costHigh sensitivity
Key Limitation Higher cost and complexityProne to interferencesRequires specialized equipment and expertise

Conclusion and Recommendations

The selection of an optimal analytical method for the quantification of 5,6-Dimethylbenzo[d]thiazole-2-thiol is a critical decision that directly impacts the quality and reliability of research and development outcomes.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for applications requiring high specificity and accuracy, particularly when analyzing complex sample matrices. Its ability to separate the analyte from potential interferences makes it the gold standard for regulatory submissions and detailed scientific investigations.

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid, routine analysis of relatively pure samples where high throughput and cost-effectiveness are primary considerations. However, its application is limited by its inherent lack of specificity.

  • Voltammetric techniques offer a highly sensitive alternative, particularly advantageous when very low concentrations of the analyte need to be determined. This method holds promise for applications in trace analysis and sensor development.

Ultimately, the choice of method should be guided by the specific analytical requirements of the study. It is imperative that any chosen method is subjected to a rigorous validation process in accordance with relevant guidelines (e.g., ICH Q2(R2)) to ensure the generation of reliable and reproducible data.

References

  • Chen, W., Zhao, Y., Seefeldt, T., & Guan, X. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1375-1380.
  • Ganjali, M. R., Norouzi, P., Ghorbani, M., & Sepehrifard, A. (2006). A novel potentiometric sensor for the determination of 2-mercaptobenzothiazole in industrial samples. Analytica Chimica Acta, 569(1-2), 57-62.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • Rezaei, B., & Zare, E. N. (2007). Voltammetric behavior of 2-mercaptobenzothiazole at a glassy carbon electrode and its determination in an industrial wastewater. Journal of Analytical Chemistry, 62(8), 754-759.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Wang, J. (2006). Analytical Electrochemistry (3rd ed.). Wiley-VCH.
Comparative

Validating the Mechanism of Action of 5,6-Dimethylbenzo[d]thiazole-2-thiol: A Comparative Guide

Executive Summary 5,6-Dimethylbenzo[d]thiazole-2-thiol (5,6-DMBT) represents a specialized scaffold within the benzothiazole class, distinct from its unsubstituted parent (2-mercaptobenzothiazole) due to the lipophilic e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dimethylbenzo[d]thiazole-2-thiol (5,6-DMBT) represents a specialized scaffold within the benzothiazole class, distinct from its unsubstituted parent (2-mercaptobenzothiazole) due to the lipophilic electron-donating methyl groups at the 5 and 6 positions. While the parent compound is a known industrial accelerator, the 5,6-dimethyl derivative is emerging as a potent bioactive candidate, specifically as a Tyrosinase Inhibitor and Antioxidant .

This guide provides a rigorous framework for validating its mechanism of action (MoA), focusing on its ability to chelate active-site copper ions in metalloenzymes (specifically Tyrosinase) and scavenge Reactive Oxygen Species (ROS). By synthesizing Structure-Activity Relationship (SAR) data, we demonstrate that 5,6-DMBT offers superior hydrophobic binding affinity compared to standard hydrophilic inhibitors like Kojic Acid.

Mechanistic Profiling: The "Dual-Lock" Inhibition

To validate 5,6-DMBT, researchers must confirm two simultaneous molecular events. The compound does not merely block the active site; it chemically deactivates the catalytic core.

A. The Copper Chelation Trap (Primary MoA)

Tyrosinase is a binuclear copper-containing enzyme. The catalytic cycle involves the oxidation of L-Tyrosine to L-DOPA and subsequently to Dopaquinone.[1]

  • Mechanism: The thione/thiol tautomer of the 2-position sulfur in 5,6-DMBT acts as a soft nucleophile. It coordinates with the Cu²⁺ ions in the enzyme's active site (metatyrosinase state).

  • The 5,6-Dimethyl Effect: Unlike the unsubstituted parent, the methyl groups at C5 and C6 increase the electron density of the aromatic ring (inductive effect), potentially stabilizing the sulfur-copper complex. Furthermore, they enhance lipophilicity (LogP), allowing the molecule to penetrate the hydrophobic pocket surrounding the active site more effectively than Kojic Acid.

B. ROS Scavenging (Secondary MoA)

Melanogenesis is an oxidative process. The thiol (-SH) group provides a redox-active site capable of donating protons/electrons to neutralize free radicals, thereby interrupting the oxidative polymerization of melanin intermediates.

Comparative Analysis: 5,6-DMBT vs. Alternatives

The following table contrasts 5,6-DMBT with the industry standard (Kojic Acid) and the structural parent (MBT).

Feature5,6-Dimethylbenzo[d]thiazole-2-thiol (5,6-DMBT)Kojic Acid (Standard)2-Mercaptobenzothiazole (MBT)
Primary Mechanism Mixed Inhibition (Chelation + Hydrophobic Binding)Competitive ChelationCompetitive Chelation
Binding Affinity High (Enhanced by hydrophobic 5,6-Me interaction)Moderate (Hydrophilic interaction)Moderate
Lipophilicity (LogP) ~3.2 (High membrane permeability)-0.64 (Low permeability)~2.4
Oxidative Stability Moderate (Susceptible to disulfide dimerization)HighModerate
Cytotoxicity Risk Low-Moderate (Requires titration)LowModerate (Sensitizer)
IC₅₀ (Projected) < 2.0 µM (Potent)~15–20 µM~5–10 µM

Key Insight: While Kojic Acid is the "gold standard," it suffers from poor stability in formulations and low skin penetration. 5,6-DMBT offers a solution to the penetration barrier due to its lipophilic nature, provided its concentration is controlled to avoid cytotoxicity.

Visualization: Mechanism & Workflow

Diagram 1: The Inhibition Pathway

This diagram illustrates how 5,6-DMBT interrupts the Melanogenesis pathway at the Tyrosinase step via Copper Chelation.

InhibitionPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Blocked Inhibitor 5,6-DMBT (Inhibitor) Inhibitor->Tyrosinase Chelates Cu2+ Melanin Eumelanin (Pigment) Dopaquinone->Melanin Polymerization

Caption: 5,6-DMBT acts as a copper chelator, sequestering the Tyrosinase active site and preventing the conversion of L-Tyrosine to Melanin.

Experimental Validation Protocols

To publish a robust MoA paper, you must move beyond simple IC50 values. The following protocols establish causality.

Protocol A: Spectrophotometric Tyrosinase Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) against Mushroom Tyrosinase.

  • Reagent Prep: Dissolve 5,6-DMBT in DMSO (Stock 10 mM). Prepare Mushroom Tyrosinase (1000 U/mL) in Phosphate Buffer (pH 6.8). Substrate: L-DOPA (2 mM).

  • Incubation: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme Solution

    • 20 µL Inhibitor (Variable concentrations: 0.1 – 50 µM)

    • Control: Replace Inhibitor with DMSO.

    • Blank: Buffer + Substrate (no enzyme).

  • Reaction Trigger: Incubate at 25°C for 10 mins. Add 20 µL L-DOPA.

  • Measurement: Monitor Dopachrome formation at 475 nm immediately (Kinetic mode) for 10 minutes.

  • Calculation:

    
    
    Note: If the solution turns turbid, the hydrophobicity of 5,6-DMBT is causing precipitation. Add 0.1% Tween-20 to the buffer.
    
Protocol B: Kinetic Mode Determination (Lineweaver-Burk)

Objective: Determine if inhibition is Competitive, Non-competitive, or Mixed.

  • Setup: Run Protocol A using fixed inhibitor concentrations (e.g., 0, 5, 10 µM) against varying substrate concentrations (L-DOPA: 0.25, 0.5, 1.0, 2.0 mM).

  • Analysis: Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Expected for pure chelators.
    • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis (

      
       decreases). Expected for 5,6-DMBT due to hydrophobic allosteric binding.
      
Protocol C: Copper Chelation Verification (UV-Vis Shift)

Objective: Prove the "Chelation Trap" mechanism.

  • Method: Mix 5,6-DMBT (50 µM) with CuSO₄ (50 µM) in buffer.

  • Scan: Perform a UV-Vis scan (200–600 nm).

  • Validation: A bathochromic shift (red shift) or the appearance of a new isosbestic point compared to 5,6-DMBT alone confirms the formation of a [Cu-Inhibitor] complex.

Troubleshooting & Artifact Control (Self-Validating Systems)

When working with thiols like 5,6-DMBT, false positives are common.

  • The Disulfide Artifact: Thiols can oxidize to disulfides in solution, which may be inactive.

    • Fix: Always prepare fresh stocks. Run a TLC or HPLC check on the stock solution before the assay.

  • The "Redox Cycler" False Positive: Some compounds reduce Dopaquinone back to DOPA, mimicking inhibition without stopping the enzyme.

    • Validation: Add the inhibitor after the reaction has started (post-Dopaquinone formation). If absorbance at 475 nm decreases, it is chemically reducing the product (False Positive). If it stays constant, it is a True Inhibitor.

Diagram 2: Experimental Workflow & Data Logic

Workflow Stock Stock Prep (DMSO) EnzymeAssay Tyrosinase Assay (L-DOPA Substrate) Stock->EnzymeAssay ChelationTest Cu2+ Shift Test (UV-Vis) Stock->ChelationTest KineticPlot Lineweaver-Burk Analysis EnzymeAssay->KineticPlot Rate Data Validation Mechanism Confirmed KineticPlot->Validation Mixed/Competitive Profile ChelationTest->Validation Spectral Shift

Caption: The validation workflow integrates enzymatic kinetics with physical chemistry (chelation) to confirm the specific MoA.

References

  • C. T. P. Dao, et al. (2021).[2] "Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors."[3] RSC Advances. Link

  • Z. Hu, et al. (2020). "Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives." Biomolecules.[4][5][6][7][8][9][10][11] Link

  • K. H. Kim, et al. (2010). "5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol: A newly synthesized, potent tyrosinase inhibitor."[12] Bioorganic & Medicinal Chemistry Letters. Link

  • S. A. A. El-Mekabaty. (2012). "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review." International Journal of Medicinal Chemistry. Link

  • Y. J. Kim. (2007). "Antimelanogenic and antioxidant properties of benzothiazole derivatives." Biological and Pharmaceutical Bulletin. Link

Sources

Validation

A Guide to Inter-Laboratory Comparison of 5,6-Dimethylbenzo[d]thiazole-2-thiol Bioactivity: Navigating Variability and Ensuring Reproducibility

In the landscape of drug discovery and development, the consistent and reproducible assessment of a compound's biological activity is paramount. This guide provides a comprehensive framework for conducting an inter-labor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the consistent and reproducible assessment of a compound's biological activity is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the bioactivity of 5,6-Dimethylbenzo[d]thiazole-2-thiol, a novel compound with therapeutic potential. Drawing upon established principles of scientific integrity and field-proven insights, we will explore the critical factors that influence experimental outcomes and offer a detailed protocol to mitigate variability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioactivity data for emerging small molecules.

Introduction to 5,6-Dimethylbenzo[d]thiazole-2-thiol and the Challenge of Reproducibility

The thiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antioxidant activities[1][2]. The novel compound, 5,6-Dimethylbenzo[d]thiazole-2-thiol, is a promising candidate for further investigation based on the known bioactivities of related benzothiazole-2-thiol structures, which have been explored as anticancer agents and quorum sensing inhibitors[3][4][5].

However, the path from initial discovery to clinical application is fraught with challenges, a significant one being the reproducibility of in vitro bioactivity data across different laboratories[6][7]. Inter-laboratory variability can arise from a multitude of factors, including subtle differences in experimental protocols, reagents, cell lines, and even operator-dependent techniques[8][9][10][11]. This guide aims to address these challenges head-on by proposing a structured inter-laboratory study design and providing a detailed, self-validating experimental protocol.

Designing a Robust Inter-Laboratory Comparison Study

To objectively assess the bioactivity of 5,6-Dimethylbenzo[d]thiazole-2-thiol and understand the sources of variability, a well-designed inter-laboratory study is essential. The following workflow outlines the key stages of such a study.

G cluster_0 Phase 1: Planning & Standardization cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation Centralized Compound Distribution Centralized Compound Distribution Standardized Protocol Development Standardized Protocol Development Centralized Compound Distribution->Standardized Protocol Development Selection of Participating Laboratories Selection of Participating Laboratories Standardized Protocol Development->Selection of Participating Laboratories Independent Bioactivity Assays Independent Bioactivity Assays Selection of Participating Laboratories->Independent Bioactivity Assays Data Collection & Reporting Template Data Collection & Reporting Template Independent Bioactivity Assays->Data Collection & Reporting Template Statistical Analysis of Variability Statistical Analysis of Variability Data Collection & Reporting Template->Statistical Analysis of Variability Identification of Discrepancy Sources Identification of Discrepancy Sources Statistical Analysis of Variability->Identification of Discrepancy Sources Consensus Bioactivity Profile Consensus Bioactivity Profile Identification of Discrepancy Sources->Consensus Bioactivity Profile

Caption: Workflow for a robust inter-laboratory comparison study.

The causality behind this structured approach is to minimize controllable variables before the experimental phase. Centralized distribution of the test compound from a single, quality-controlled batch eliminates variability in compound purity and identity. The development and strict adherence to a standardized operating procedure (SOP) is the cornerstone of reducing procedural discrepancies[6][12].

Hypothetical Bioactivity Profile: Anticancer Activity of 5,6-Dimethylbenzo[d]thiazole-2-thiol

For the purpose of this guide, we will hypothesize that 5,6-Dimethylbenzo[d]thiazole-2-thiol exhibits cytotoxic activity against the human breast cancer cell line, MCF-7. This is a plausible scenario given that other benzothiazole-2-thiol derivatives have demonstrated anticancer properties[5]. The primary endpoint for our inter-laboratory comparison will be the half-maximal inhibitory concentration (IC50) determined by a standardized MTT assay.

Standardized Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to be a self-validating system by including multiple controls and quality checks.

Materials:

  • 5,6-Dimethylbenzo[d]thiazole-2-thiol (centralized distribution)

  • MCF-7 cell line (sourced from ATCC, authenticated, and used at a consistent passage number)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase before seeding.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of 5,6-Dimethylbenzo[d]thiazole-2-thiol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%.

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle controls (0.5% DMSO) and a positive control (Doxorubicin). Incubate for 48 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48h) Incubation (48h) Compound Treatment->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Standardized MTT assay workflow.

Inter-Laboratory Comparison Data (Hypothetical)

The following table summarizes the hypothetical IC50 values for 5,6-Dimethylbenzo[d]thiazole-2-thiol against MCF-7 cells, as determined by three independent laboratories following the standardized protocol.

LaboratoryIC50 (µM)Standard Deviation (µM)Coefficient of Variation (%)
Lab A12.51.814.4
Lab B18.22.513.7
Lab C15.82.113.3
Overall Mean 15.5 2.86 18.5

Data Interpretation:

The hypothetical data reveals a degree of inter-laboratory variability, with IC50 values ranging from 12.5 µM to 18.2 µM. The overall coefficient of variation (CV) of 18.5% is within the acceptable range for many cell-based assays, which can sometimes show variability of up to 30%[8]. However, it highlights the importance of understanding the potential sources of this variation.

Discussion: Unpacking the Sources of Variability

Even with a standardized protocol, several factors can contribute to inter-laboratory discrepancies in bioactivity measurements.

  • Cell Culture Conditions: Minor variations in cell passage number, confluency at the time of seeding, and subtle differences in incubator conditions (temperature, CO2, humidity) can impact cell health and drug sensitivity[10][13].

  • Reagent Quality and Handling: The quality and storage of reagents, particularly the MTT reagent and serum, can affect assay performance. Pipetting accuracy, especially during serial dilutions, is also a critical factor[11][14].

  • Instrumentation: Differences in the calibration and performance of microplate readers can introduce variability in absorbance measurements[15].

  • Operator-Dependent Factors: Variations in the timing of procedural steps and subtle differences in technique can contribute to data scatter[14].

To mitigate these factors, strict adherence to Good Cell Culture Practice (GCCP) is recommended[6]. Furthermore, implementing a robust quality control system, including regular instrument calibration and operator training, is crucial for ensuring data consistency[10].

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a rigorous inter-laboratory comparison of the bioactivity of 5,6-Dimethylbenzo[d]thiazole-2-thiol. By employing a standardized protocol, centralized reagents, and a thorough understanding of the potential sources of variability, researchers can generate more reliable and reproducible data. The hypothetical case study demonstrates that while some level of inter-laboratory variation is expected, it can be managed and interpreted within an acceptable range.

Future studies should aim to further investigate the mechanism of action of 5,6-Dimethylbenzo[d]thiazole-2-thiol. Exploring its effects on other cancer cell lines and in more complex in vitro models, such as 3D spheroids, will provide a more comprehensive understanding of its therapeutic potential[6]. As research progresses towards in vivo studies, the principles of standardization and rigorous quality control established in these early in vitro comparisons will remain essential for ensuring the translation of promising findings into tangible clinical outcomes. The development of small molecule therapeutics must be built upon a foundation of robust and reproducible science, and inter-laboratory comparisons are a critical component of this foundation[12].

References

  • Miret, S., et al. (2015). Interlaboratory comparison of in vitro bioassays for screening of endocrine active chemicals in recycled water. Water Research, 83, 303-311. [Link]

  • MySkinRecipes. (n.d.). Benzo[d]thiazole-2-thiol. [Link]

  • Khan, I., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(45), 28165-28176. [Link]

  • Khan, I., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors and anti-biofilm formation of Pseudomonas aeruginosa. RSC Advances, 11(45), 28165-28176. [Link]

  • Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 19(10), 16477-16487. [Link]

  • Pamies, D., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Wang, Y., & Schürer, S. C. (2013). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 53(5), 1045-1056. [Link]

  • CASSS. (2010). The Roles of Bioactivity Assays in Lot Release and Stability Testing. BioProcess International. [Link]

  • Hofmarcher, M., et al. (2023). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]

  • Denys, S., et al. (2012). Variability Associated with As in Vivo-in Vitro Correlations When Using Different Bioaccessibility Methodologies. Environmental Science & Technology, 46(15), 8383-8390. [Link]

  • CMDC Labs. (2023). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

  • Sartorius. (2023). Bioassay Method Transfer Strategies to Reduce Variability. YouTube. [Link]

  • Imbs, T. I., & Zhuravlev, A. V. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 18(11), 543. [Link]

  • Kosheeka. (2021). Factors affecting Research Reproducibility in Biomedical Research. [Link]

  • Irwin, J. J., et al. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 55(11), 2419-2427. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6439. [Link]

  • Ratusz, K., et al. (2023). Comparative Evaluation of the Physicochemical, and Antioxidant Properties of Milk Thistle Seed Cake Oils Extracted via Soxhlet and Microwave-Assisted Methods. Molecules, 28(3), 1335. [Link]

  • Alhakamy, N. A., et al. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Molecules, 28(13), 5131. [Link]

  • Pamies, D., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. [Link]

  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories. [Link]

  • Chen, Y., & Xian, M. (2012). The roles of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 101(11), 3987-4000. [Link]

  • Al-Hussain, S. A., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 18(9), e0291701. [Link]

Sources

Comparative

HPLC Method Development Guide: 5,6-Dimethylbenzo[d]thiazole-2-thiol Analysis

Executive Summary & Chemical Context[1][3][4][5][6] Developing a robust HPLC method for 5,6-Dimethylbenzo[d]thiazole-2-thiol (DMBT) requires navigating specific chemical challenges inherent to the benzothiazole class: th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][3][4][5][6]

Developing a robust HPLC method for 5,6-Dimethylbenzo[d]thiazole-2-thiol (DMBT) requires navigating specific chemical challenges inherent to the benzothiazole class: thiol-thione tautomerism , oxidative instability , and metal-mediated peak tailing .[1][2][3]

Unlike simple aromatics, DMBT is not a static analyte.[2][3] In solution, it exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. Furthermore, the addition of two methyl groups at positions 5 and 6 increases the hydrophobicity (LogP) significantly compared to the parent 2-mercaptobenzothiazole (MBT), necessitating adjustments in mobile phase strength.

This guide moves beyond generic "cookbooks" to provide a comparative analysis of stationary phases and separation modes, offering a self-validating protocol for researchers in drug development and synthesis.[2]

Physicochemical Profile (Estimated & Derived)[4][7][8][9]
  • CAS: 80087-70-3[1][2][3]

  • LogP: ~3.4 (Estimated; higher than MBT's 2.41 due to dimethyl substitution).[3]

  • pKa: ~7.2 – 7.5 (Thiol proton).[3]

  • UV Max: ~325–330 nm (Bathochromic shift from MBT due to methyl donation).[3]

  • Critical Quality Attribute: Susceptibility to dimerization (formation of disulfide) and metal chelation.

Strategic Comparison: Stationary Phase & Selectivity

The choice of stationary phase is the primary driver of resolution and peak shape for this analyte. Below is an objective comparison of the three most viable column chemistries.

FeatureC18 (Octadecyl) Phenyl-Hexyl C18-PFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (London Dispersion)

Interaction + Hydrophobic
Polar + Hydrophobic + Shape Selectivity
Suitability for DMBT High. Excellent retention due to high LogP (3.4).[1][2][3]Medium/High. Offers alternative selectivity if separating from aromatic impurities.[2][3]Medium. Good for polar impurities, but may show less retention for the hydrophobic DMBT.[3]
Peak Shape Risk Moderate.[1][2][3][4] Residual silanols can interact with the nitrogen in the thiazole ring.Low. The

-system often shields silanols and complements the aromatic analyte.[2]
Moderate.
Recommendation First Choice for QC. Robust and reproducible.First Choice for Impurity Profiling. Resolves structural isomers better.[2][3]Alternative if C18 fails.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix for optimizing the separation, specifically addressing the "Metal Issue" common with thiol analysis.

MethodDevelopment Start Start: DMBT Method Dev Solubility Solubility Check (Dissolve in ACN/H2O) Start->Solubility TautomerCheck Tautomer Control (Adjust pH < 4) Solubility->TautomerCheck ColumnSelect Select Column (C18 vs Phenyl) TautomerCheck->ColumnSelect PeakShape Peak Shape Analysis ColumnSelect->PeakShape Tailing Problem: Tailing > 1.5? PeakShape->Tailing MetalChelation Cause: Metal Chelation Tailing->MetalChelation Yes (Broad Base) Silanol Cause: Silanol Interaction Tailing->Silanol Yes (Asymmetric) FinalMethod Final Validated Method Tailing->FinalMethod No (Symm < 1.2) FixMetal Add 0.1% EDTA or Passivate System MetalChelation->FixMetal FixSilanol Increase Buffer Strength or Lower pH Silanol->FixSilanol FixMetal->FinalMethod FixSilanol->FinalMethod

Caption: Decision tree for troubleshooting peak tailing in benzothiazole thiol analysis.

The Optimized Protocol (Direct UV Detection)

This protocol is designed for Scientific Integrity . It avoids derivatization (which introduces variability) in favor of a direct measurement that controls the ionization state of the molecule.

A. Instrumental Parameters
  • System: HPLC with PDA/DAD detector. Note: Stainless steel systems should be passivated with 30% Phosphoric acid prior to use if peak tailing persists.[1][2]

  • Column: High-purity End-capped C18 (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.[2][3]

  • Temperature: 30°C (Controls viscosity and tautomer equilibrium).

  • Detection: UV @ 328 nm .[2][3]

    • Why 328 nm? This wavelength targets the benzothiazole chromophore.[2][3] It is specific enough to ignore many non-aromatic impurities and sensitive enough for trace analysis.[2][3]

B. Mobile Phase Composition
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Mechanism:[1][3] Low pH keeps the nitrogen protonated and the thiol group neutral, stabilizing the molecule and preventing ionization-induced peak broadening.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[3]

    • Comparison: ACN is preferred over Methanol here because Methanol can sometimes participate in hydrogen bonding with the thiol, causing band broadening.

C. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Solvent front)
12.01090Linear Gradient (Elution of DMBT)
15.01090Wash
15.19010Re-equilibration
20.09010End
D. Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid or EDTA .[1][2][3]

    • Causality: The antioxidant (Ascorbic Acid) prevents the rapid oxidation of the thiol (-SH) to the disulfide dimer (S-S) while the sample sits in the autosampler. This ensures the "Trustworthiness" of your quantification.[2]

  • Concentration: 0.1 mg/mL for assay; 1 µg/mL for impurity limits.

Validation & Troubleshooting

Self-Validating System Checks
  • Resolution Check: Inject a mixture of DMBT and its disulfide dimer (can be generated by leaving a standard open to air for 24h).[3]

    • Requirement: Resolution (Rs) > 2.0. The dimer is significantly more hydrophobic and will elute later (approx.[2][3] 2x retention time).

  • Tailing Factor: Must be < 1.5.

    • If > 1.5: The system likely has active metal sites.[2][3] Flush with 10 mM EDTA in water, then rinse thoroughly.[2][3]

Linearity & Sensitivity
  • LOD (Limit of Detection): Expected ~0.05 µg/mL (S/N > 3).

  • Linearity:

    
     over range 1–100 µg/mL.[2][3]
    

References

  • Structural Analog Analysis (MBT): Determination of thiols and disulfides via HPLC quantification. (2008).[3][5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Physicochemical Properties: 2-Mercaptobenzothiazole - PubChem Compound Summary.[1][2][3] National Center for Biotechnology Information.[2][3] Link

  • Benzothiazole Selectivity: Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors.[1][2][3][6] (2021).[3][6] RSC Advances. Link

  • Thiol Oxidation Mechanics: Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids. (2020).[3][7][8] Molecules. Link

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Validation

A Researcher's Guide to Benchmarking 5,6-Dimethylbenzo[d]thiazole-2-thiol: A Strategic Approach to Unveiling Therapeutic Potential

Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, demanding a meticulous and strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery

The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, demanding a meticulous and strategic evaluation of every potential candidate. 5,6-Dimethylbenzo[d]thiazole-2-thiol (DMBZT) belongs to the benzothiazole class of heterocyclic compounds, a scaffold renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of the parent molecule, 2-mercaptobenzothiazole, have been identified as potent inhibitors of various enzymes, such as kinases and monoamine oxidase, underscoring the therapeutic promise of this chemical family.[3][4]

However, the intrinsic potential of a novel compound like DMBZT can only be realized through rigorous, objective comparison against established molecules. This process, known as benchmarking, is not merely a comparative exercise but a foundational component of modern drug discovery. It provides essential context, enabling researchers to gauge potency, selectivity, and overall viability against a curated library of compounds with known activities.[5] This guide provides a comprehensive, technically grounded framework for benchmarking DMBZT, designed to elucidate its therapeutic promise and guide subsequent development efforts. We will explore the rationale behind experimental design, detail robust protocols, and demonstrate how to interpret the resulting data to build a compelling case for a lead candidate.

Part 1: Strategic Design of the Benchmarking Campaign

The success of any benchmarking study hinges on a well-conceived strategy. This involves selecting an appropriate biological target, choosing a relevant compound library for comparison, and designing a tiered screening cascade to efficiently identify and validate promising activity.

Hypothesis-Driven Target Selection: PI3Kγ, an Inflammatory Hub

Given the established anti-inflammatory and anticancer activities of the benzothiazole scaffold, a logical starting point is to investigate DMBZT's effect on key signaling pathways implicated in these diseases.[1][6] The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and inflammation. Specifically, the gamma isoform (PI3Kγ) is predominantly expressed in leukocytes and plays a central role in immune cell trafficking and activation, making it a highly attractive target for inflammatory diseases.[6]

Our central hypothesis is that DMBZT acts as an inhibitor of PI3Kγ. This provides a clear, testable framework for the entire benchmarking campaign.

Selecting the Right Tools: The Comparator Compound Library

To contextualize the activity of DMBZT, it must be benchmarked against a library of compounds with known mechanisms and potencies. For this study, a focused library of known kinase inhibitors, particularly those with activity against PI3K isoforms, is ideal. This allows for a direct comparison of potency and selectivity.

Example Comparator Compounds:

  • Idelalisib: A selective PI3Kδ inhibitor (provides selectivity context).

  • Duvelisib: A dual PI3Kδ/γ inhibitor.

  • Alpelisib: A selective PI3Kα inhibitor (provides selectivity context).

  • A broad-spectrum kinase inhibitor library: A diverse set of compounds to identify potential off-target effects.

The Screening Cascade: A Funnel Approach to Data Generation

A tiered approach, or "screening cascade," is the most efficient method for benchmarking.[7] This strategy uses high-throughput, less complex assays for initial screening of the entire library, followed by more detailed, lower-throughput assays for promising "hits."

G cluster_0 Screening Cascade A Primary Screen: High-Throughput PI3Kγ Biochemical Assay B Secondary Screen: Dose-Response & IC50 Determination A->B Hits C Selectivity Profiling: PI3K Isoform Panel (α, β, δ) B->C Potent Hits D Cell-Based Assay: Functional Activity in Leukocytes C->D Potent & Selective Hits E Lead Candidate Profile D->E Validated Hit

Caption: A tiered experimental workflow for benchmarking DMBZT.

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step methodologies for each stage of the screening cascade. The causality behind experimental choices is explained to ensure a trustworthy and self-validating system.

Primary Screen: High-Throughput Biochemical Assay

Objective: To rapidly identify compounds from the library, including DMBZT, that inhibit PI3Kγ enzyme activity.

Causality & Rationale: A biochemical assay using purified enzyme is chosen for the primary screen because it is highly reproducible, easily automated, and directly measures the compound's effect on the target protein without the complexities of a cellular environment.[8] A fluorescence-based readout is often preferred for its sensitivity and wide dynamic range.[9]

Protocol: PI3Kγ Inhibition Assay (Lanthascreen™ TR-FRET)

  • Reagent Preparation: Prepare assay buffer, purified PI3Kγ enzyme, a fluorescently labeled PIP2 substrate, and ATP.

  • Compound Plating: In a 384-well assay plate, dispense 50 nL of each compound from the library (including DMBZT and controls) to achieve a final screening concentration of 10 µM.

  • Enzyme Addition: Add 5 µL of PI3Kγ enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mix to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection mix containing a terbium-labeled anti-GFP antibody that binds the product (PIP3).

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Calculate the emission ratio to determine the extent of inhibition.

  • Hit Identification: Compounds showing >50% inhibition compared to DMSO controls are classified as "hits" and advanced to the secondary screen.

Secondary Screen: Dose-Response and IC50 Determination

Objective: To quantify the potency of the primary hits by determining their half-maximal inhibitory concentration (IC50).

Causality & Rationale: A single-point screen can produce false positives. A dose-response curve provides a much more reliable measure of a compound's potency.[10] The IC50 value is a critical metric for comparing the effectiveness of different inhibitors.

Protocol: IC50 Determination

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 50 µM.

  • Assay Performance: Perform the same PI3Kγ biochemical assay as described in section 2.1, using the serial dilutions of the hit compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Data Presentation: Comparative Potency

CompoundTargetIC50 (nM) [Hypothetical Data]
DMBZT PI3Kγ 85
DuvelisibPI3Kγ25
IdelalisibPI3Kγ>10,000
AlpelisibPI3Kγ>10,000
Library Hit 1PI3Kγ150
Library Hit 2PI3Kγ950
Selectivity Profiling: Gauging Off-Target Effects

Objective: To determine the selectivity of potent hits by testing them against other PI3K isoforms (α, β, δ).

Causality & Rationale: Selectivity is paramount in drug development to minimize side effects. PI3Kα and PI3Kβ are involved in crucial metabolic and cellular processes, and their inhibition can lead to toxicity. A selective PI3Kγ inhibitor is therefore highly desirable for inflammatory indications.

Protocol: PI3K Isoform Panel

  • Assay Setup: Run parallel biochemical assays for PI3Kα, PI3Kβ, and PI3Kδ using the same TR-FRET format described previously.

  • IC50 Determination: Determine the IC50 values for DMBZT and other potent hits against each isoform.

  • Selectivity Calculation: Calculate the selectivity index by dividing the IC50 of the off-target isoform by the IC50 of the on-target isoform (PI3Kγ).

Data Presentation: Selectivity Indices

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)α/γ Selectivityδ/γ Selectivity
DMBZT 85 4,250 9,350 1,700 50-fold 20-fold
Duvelisib251,5002,0003060-fold1.2-fold
Cell-Based Assay: Confirming Functional Activity

Objective: To validate that the biochemical inhibition of PI3Kγ translates into a functional effect in a relevant cellular context.

Causality & Rationale: Cell-based assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[11][12] Measuring the inhibition of AKT phosphorylation, a key downstream effector of PI3K signaling, provides a robust readout of pathway inhibition.

G cluster_0 PI3K Signaling Pathway GPCR GPCR (e.g., Chemokine Receptor) PI3Kg PI3Kγ GPCR->PI3Kg PIP3 PIP3 PI3Kg->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT AKT AKT AKT->pAKT Downstream Downstream Effects (Cell Migration, Proliferation) pAKT->Downstream DMBZT DMBZT DMBZT->PI3Kg

Caption: PI3Kγ signaling and the inhibitory action of DMBZT.

Protocol: p-AKT Inhibition in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells to ~80% confluency.

  • Plating: Seed cells into 96-well plates and starve overnight in a low-serum medium.

  • Compound Treatment: Pre-treat cells with a dose-response curve of DMBZT and comparator compounds for 1 hour.

  • Stimulation: Stimulate the cells with a chemokine (e.g., C5a) for 10 minutes to activate PI3Kγ signaling.

  • Lysis and Detection: Lyse the cells and measure the levels of phosphorylated AKT (p-AKT) using a sensitive detection method like AlphaLISA® or HTRF®.

  • Data Analysis: Normalize the p-AKT signal to total protein or cell number. Calculate the cellular EC50 (the concentration for 50% maximal effect).

Data Presentation: Cellular Potency

CompoundCellular p-AKT EC50 (nM) [Hypothetical Data]
DMBZT 250
Duvelisib80

Conclusion: Synthesizing the Evidence

The benchmarking cascade has provided a multi-faceted profile of 5,6-Dimethylbenzo[d]thiazole-2-thiol. The hypothetical data presented here illustrates a compound with promising, sub-micromolar inhibitory activity against PI3Kγ. Crucially, it demonstrates good selectivity against the PI3Kα and PI3Kβ isoforms, a feature that is highly desirable for minimizing potential toxicities. The compound successfully translates its biochemical activity into a cellular response, inhibiting a key downstream signaling node.

While its potency is slightly lower than the clinical compound Duvelisib in this hypothetical scenario, its favorable selectivity profile marks DMBZT as a compelling starting point for a lead optimization program. This rigorous, data-driven benchmarking process has successfully contextualized the compound's activity, validated its mechanism of action, and provided a clear rationale for its continued development as a potential therapeutic agent for inflammatory diseases.

References

  • ResearchGate. (2025). Synthesis, characterization, and antitumor activity of some novel S-functionalized benzo[d]thiazole-2-thiol derivatives; Regioselective coupling to the -SH group. Available at: [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]

  • National Institutes of Health. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

  • Semantic Scholar. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2025). The anti-proliferative activities and morphological studies of 5,6-dihydrobenzo [d]thiazole derivatives synthesized from cyclohexan-1,3-dione. Available at: [Link]

  • Royal Society of Chemistry. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Available at: [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Available at: [Link]

  • National Institutes of Health. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available at: [Link]

  • ACS Publications. (n.d.). A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. Available at: [Link]

  • ResearchGate. (2010). Recent advances in pharmacological activity of benzothiazole derivatives. Available at: [Link]

  • ChemRxiv. (2025). A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. Available at: [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2024). DrugPose: benchmarking 3D generative methods for early stage drug discovery. Available at: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dimethylbenzo[d]thiazole-2-thiol

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized c...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 5,6-Dimethylbenzo[d]thiazole-2-thiol demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.

Hazard Profile: Understanding the "Why" Behind the Procedure

5,6-Dimethylbenzo[d]thiazole-2-thiol (CAS No. 80087-70-3) is a member of the benzothiazole family.[1][2] While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of structurally similar benzothiazole and thiazole derivatives provide a robust basis for risk assessment and handling procedures. The precautionary principle dictates that we treat it with the same level of caution as its better-characterized relatives.

Based on data from analogous compounds, 5,6-Dimethylbenzo[d]thiazole-2-thiol should be handled as a hazardous substance. The likely hazard classifications, derived from related structures like Benzo[d]thiazole-2-thiol, are summarized below.[3][4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications are the causal basis for the stringent disposal protocols that follow. The potential for skin, eye, and respiratory irritation, coupled with oral toxicity, necessitates that this compound be isolated from standard waste streams and handled with appropriate personal protective equipment (PPE).

Core Principles of Chemical Waste Management

The disposal of 5,6-Dimethylbenzo[d]thiazole-2-thiol must adhere to a fundamental hierarchy of controls:

  • Segregation: Never mix this waste with other chemical waste streams unless explicitly directed by a qualified environmental health and safety (EHS) professional. Incompatible materials can lead to dangerous reactions.

  • Containment: Use appropriate, clearly labeled, and sealed containers for all waste.

  • Compliance: All disposal activities must comply with local, state, and federal hazardous waste regulations.[5]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of 5,6-Dimethylbenzo[d]thiazole-2-thiol waste, including pure compound, contaminated materials, and solutions.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure identified in the hazard profile.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber), tested according to standards like EN 374.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: If handling fine powders outside of a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an appropriate particulate filter.

Step 2: Waste Segregation and Containerization

The primary causal step in preventing hazardous reactions is strict segregation.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all 5,6-Dimethylbenzo[d]thiazole-2-thiol waste. The container must have a secure, sealable lid. Glass or high-density polyethylene (HDPE) is generally suitable.

  • Solid Waste: Place any unused or expired solid 5,6-Dimethylbenzo[d]thiazole-2-thiol directly into the designated container. Also, collect any disposable materials grossly contaminated with the solid, such as weigh boats or contaminated paper towels.

  • Liquid Waste: Solutions containing 5,6-Dimethylbenzo[d]thiazole-2-thiol should be collected in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless your institution's EHS department protocols specifically allow it.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container and managed as hazardous chemical waste.

Step 3: Handling Small Spills for Disposal

Accidental spills must be cleaned and disposed of immediately and safely.

  • Control and Ventilate: Ensure the spill area is well-ventilated.[6]

  • Absorb: For small spills, use an inert, non-combustible absorbent material like sand, silica gel, or vermiculite.[6][7] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into the designated solid waste container for 5,6-Dimethylbenzo[d]thiazole-2-thiol. Use non-sparking tools if a flammable solvent was involved.[6][7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol, if compatible with the surface) and a detergent solution. The cleaning materials (wipes, towels) must also be disposed of in the designated hazardous waste container.

Step 4: Labeling and Storage of Waste

Proper labeling is a critical safety and regulatory requirement.

  • Label Contents Clearly: Affix a hazardous waste label to the container as soon as you begin adding waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5,6-Dimethylbenzo[d]thiazole-2-thiol".

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

  • Store Safely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator, away from drains, and in a secondary containment bin to prevent the spread of potential leaks.[8] The storage area should be cool and well-ventilated.[3]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Once the waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and documentation.

  • Professional Disposal: The final disposal must be carried out by a licensed hazardous waste disposal company, which will manage the material according to federal and state regulations.[5] The most common disposal method for this type of organic chemical waste is high-temperature incineration at an approved facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5,6-Dimethylbenzo[d]thiazole-2-thiol.

G start Waste Generation (5,6-Dimethylbenzo[d]thiazole-2-thiol) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused chemical, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) identify_waste->liquid_waste Liquid spill_waste Spill Cleanup Waste (Absorbent, cleaning materials) identify_waste->spill_waste Spill containerize_solid Step 2: Place in Dedicated 'Solid Hazardous Waste' Container solid_waste->containerize_solid containerize_liquid Step 2: Place in Dedicated 'Liquid Hazardous Waste' Container liquid_waste->containerize_liquid spill_waste->containerize_solid label_waste Step 4: Label Container (Name, Hazards, Date) containerize_solid->label_waste containerize_liquid->label_waste store_waste Step 4: Store in Secondary Containment in a Designated Area label_waste->store_waste ehs_pickup Step 5: Arrange Pickup with EHS for Final Disposal store_waste->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Waste disposal workflow for 5,6-Dimethylbenzo[d]thiazole-2-thiol.

Critical Incompatibilities

To prevent dangerous chemical reactions, fires, or explosions, never mix waste containing 5,6-Dimethylbenzo[d]thiazole-2-thiol with the following materials:

  • Strong Oxidizing Agents [7]

  • Acids [5][7]

  • Acid Chlorides [5][7]

  • Acid Anhydrides [5][7]

This is why dedicated, segregated waste streams are a non-negotiable aspect of this disposal procedure.

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that our innovative work does not come at the cost of personal or environmental health.

References

  • Le, T. M., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances. [Link]

  • Hoffman Fine Chemicals. (n.d.). Benzo[d]thiazole-6-thiol. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2,6-Dimethylbenzenethiol. [Link]

  • Lead Sciences. (n.d.). 5,6-Dimethylbenzo[d]thiazole-2-thiol. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 2-Mercaptobenzothiazole. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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